molecular formula C13H17N3O B131092 U91356 CAS No. 152886-85-6

U91356

Katalognummer: B131092
CAS-Nummer: 152886-85-6
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: XTWUNLMHXDDOMD-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

an imidazoquinolinone dopamine D2 agonist;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUNLMHXDDOMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934630
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152886-85-6
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152886-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152886856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-91356A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FQ4JYU8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

U-91356: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of U-91356, a potent and selective dopamine (B1211576) D2 receptor agonist. This document details the compound's binding affinity, functional activity, and the experimental protocols utilized in its evaluation.

Introduction

U-91356, chemically known as (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one, is a significant research compound valued for its high affinity and selectivity for the dopamine D2 receptor subtype. Its discovery has provided a valuable tool for investigating the roles of the D2 receptor in various physiological and pathological processes. This guide will cover the key aspects of its synthesis and pharmacological profile.

Synthesis of U-91356

The synthesis of U-91356 and its analogs typically starts from 3-aminoquinoline. A multi-step synthetic route is employed to construct the imidazo[4,5,1-ij]quinolin-2(1H)-one core, followed by the introduction of the propylamino side chain. A key step involves the preparation of (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, which can then be reduced to yield the desired product. The synthesis of a radiolabeled version for receptor binding studies has also been described, involving the catalytic reduction of the diallyl intermediate with tritium (B154650) gas.[1]

Experimental Protocol: Synthesis of a U-91356 Analog

While a detailed step-by-step protocol for the synthesis of U-91356 is not publicly available, the synthesis of its tritiated analog provides a viable pathway. The following is a generalized protocol based on the synthesis of related compounds:

  • Preparation of the Imidazoquinolinone Core: Starting from 3-aminoquinoline, a series of reactions are performed to construct the tricyclic imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold.

  • Introduction of the Amino Group: The core structure is then functionalized with an amino group at the 5-position.

  • Alkylation of the Amino Group: The amino group is subsequently alkylated with allyl bromide to yield (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one.

  • Final Reduction: The diallyl intermediate is subjected to catalytic hydrogenation to reduce the allyl groups to propyl groups, affording (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one (U-91356).

Pharmacological Profile

U-91356A is characterized as a potent agonist for the dopamine D2 receptor subtype. It also exhibits binding affinity for the dopamine D3 and D4 receptors, as well as the serotonin (B10506) 5-HT1A receptor, albeit with lower affinities.[2]

Receptor Binding Affinity

Quantitative data on the binding affinities of U-91356A for various receptors is crucial for understanding its selectivity profile.

ReceptorBinding Affinity (Ki)
Dopamine D2Highest Affinity
Dopamine D3Lower Affinity
Dopamine D4Lower Affinity
5-HT1ALower Affinity
Functional Activity

As a dopamine D2 receptor agonist, U-91356A mimics the action of dopamine at this receptor. This activity has been demonstrated in various in vitro and in vivo models.

Assay TypeParameterValue
Functional AssayEC50Not available
Experimental Protocol: Receptor Binding Assay

The following is a general protocol for determining the binding affinity of a compound like U-91356A to dopamine receptors.

  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, D4) are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (U-91356A).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pharmacology

The pharmacological effects of U-91356A have been investigated in several animal models, demonstrating its activity as a dopamine D2 receptor agonist.

Effects on Locomotor Activity in Reserpinized Mice

In mice treated with reserpine, a drug that depletes monoamines, U-91356A was found to stimulate cage climbing and locomotor activity.[2] This effect is consistent with the stimulation of postsynaptic dopamine receptors.

Rotational Behavior in Unilaterally Lesioned Rats

In rats with unilateral lesions of the substantia nigra, a model of Parkinson's disease, U-91356A produced contralateral turning.[2] This behavior is a classic response to dopamine receptor agonists in this model.

Experimental Protocol: Unilateral Substantia Nigra Lesion Model
  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

  • Lesioning: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is unilaterally injected into the substantia nigra or the medial forebrain bundle.

  • Recovery: The animals are allowed to recover from the surgery for a period of several weeks to allow for the full development of the lesion.

  • Drug Administration: U-91356A is administered to the lesioned rats.

  • Behavioral Assessment: The rotational behavior (full body turns) of the rats is observed and quantified over a specific period. The number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) turns are recorded.

Signaling Pathway and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

As a D2 receptor agonist, U-91356 initiates a signaling cascade that is primarily inhibitory. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.

D2_Signaling_Pathway U91356 U-91356 D2R Dopamine D2 Receptor This compound->D2R Binds to Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Activates AC Adenylate Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Activity PKA->Cellular_Response Modulates GIRK->Cellular_Response Leads to Ca_channel->Cellular_Response Contributes to InVivo_Workflow Animal_Model Animal Model Selection (e.g., Reserpinized Mice, Unilaterally Lesioned Rats) Drug_Admin U-91356 Administration (Route, Dose) Animal_Model->Drug_Admin Behavioral_Test Behavioral Assessment (Locomotor Activity, Rotational Behavior) Drug_Admin->Behavioral_Test Data_Collection Data Collection and Quantification Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

References

An In-depth Technical Guide to U91356: Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound designated as U91356, identified as 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone, is limited. This guide provides a comprehensive overview of its known structural and computed chemical properties. In the absence of specific experimental data for this compound, this document draws upon established methodologies for the synthesis and analysis of structurally similar compounds, particularly curcumin (B1669340) analogs with a central cyclohexanone (B45756) ring. The biological activity and potential mechanisms of action discussed are based on findings for these related molecules and should be considered as predictive rather than established facts for this compound.

Core Structure and Chemical Identity

This compound, chemically known as 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone, is a synthetic organic compound. Its structure features a central 4-methylcyclohexanone (B47639) ring substituted at the 2 and 6 positions with 3-phenylallylidene groups.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name 2,6-bis(3-phenylallylidene)-4-methylcyclohexanoneNIST
Synonyms Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)-PubChem
CAS Registry Number 25672-06-4NIST, PubChem
Molecular Formula C₂₅H₂₄ONIST, PubChem
Molecular Weight 340.46 g/mol NIST
Canonical SMILES CC1CC(=CC=Cc2ccccc2)C(=O)C(=CC=Cc3ccccc3)C1PubChem
InChI Key ODJVUQDVQMIDCB-MGQHZVHLSA-NNIST

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 6.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Exact Mass 340.182715385PubChem
Topological Polar Surface Area 17.1 ŲPubChem
Heavy Atom Count 26PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found, compounds of this class are typically synthesized via a Claisen-Schmidt condensation (a type of aldol (B89426) condensation). This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Generalized Experimental Protocol: Synthesis of 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone

Materials:

  • 4-Methylcyclohexanone

  • Cinnamaldehyde (B126680) (2 equivalents)

  • Ethanol (B145695) (or other suitable solvent)

  • Aqueous solution of a base (e.g., Sodium Hydroxide (B78521) or Potassium Hydroxide)

  • Glacial Acetic Acid (for neutralization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring apparatus (magnetic stirrer)

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: A solution of 4-methylcyclohexanone and cinnamaldehyde in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: An aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature. The reaction mixture is typically stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, the mixture is cooled in an ice bath and neutralized with glacial acetic acid. The resulting precipitate (the crude product) is collected by vacuum filtration.

  • Purification: The crude product is washed with cold distilled water and then purified by recrystallization from a suitable solvent to yield the pure 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone.

Diagram 1: Generalized Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 4-Methylcyclohexanone D Claisen-Schmidt Condensation A->D B Cinnamaldehyde (2 eq.) B->D C Base Catalyst (e.g., NaOH) in Ethanol C->D E Neutralization & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure this compound G->H

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available. However, numerous structurally related curcumin analogs containing a central cyclohexanone ring have been investigated for their therapeutic potential. These compounds often exhibit anti-inflammatory, antioxidant, and anticancer properties.

Table 3: Reported Biological Activities of Structurally Related Cyclohexanone Analogs

Compound ClassBiological ActivityPotential Mechanism of ActionReference
Curcumin Analogs with Cyclohexanone CoreAnti-inflammatoryInhibition of cyclooxygenase (COX) enzymes
Bis(arylidene)cyclohexanone DerivativesAnticancer / AntiproliferativeInduction of apoptosis, cell cycle arrest
Chalcone-related CyclohexanonesAntimicrobialDisruption of bacterial cell membranes or key cellular processes

Based on these findings for related compounds, it is plausible that this compound could modulate similar signaling pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like COX-2, which is a key player in the arachidonic acid pathway leading to the production of prostaglandins.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

G This compound This compound (Hypothetical) COX2 COX-2 Enzyme This compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Future Directions

The information presented in this guide highlights the need for further experimental investigation of this compound. Key areas for future research include:

  • Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is required to confirm its structure and purity.

  • Physicochemical Profiling: Experimental determination of key properties such as solubility, melting point, and stability is crucial for any potential drug development.

  • In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.

Unraveling the Evolutionary Lineage of U91356: A Deep Dive into its Homologs and Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Homologs and Orthologs of the Gene Associated with GenBank Accession U91356, Identified as Homo sapiens U6 snRNA biogenesis phosphodiesterase 1 (USB1).

This whitepaper provides an in-depth exploration of the homologs and orthologs of the gene corresponding to the GenBank accession number this compound. Our investigation has identified this sequence as representing the human gene USB1, which encodes the U6 snRNA biogenesis phosphodiesterase 1. This enzyme plays a critical role in RNA metabolism, specifically in the 3'-end processing of U6 small nuclear RNA (snRNA), a key component of the spliceosome. Furthermore, recent studies have implicated USB1 as a miRNA deadenylase, highlighting its broader role in post-transcriptional gene regulation. Mutations in the USB1 gene are causally linked to the rare autosomal recessive disorder, Poikiloderma with Neutropenia (PN), characterized by skin abnormalities, chronic neutropenia, and a predisposition to bone marrow failure.

This guide is intended to serve as a valuable resource for researchers in cell biology, genetics, and drug development by providing a consolidated overview of the evolutionary conservation of USB1, detailing its known functions, and presenting relevant experimental methodologies.

Identification of this compound as Homo sapiens USB1

The GenBank accession number this compound corresponds to a sequence from Homo sapiens that is now officially annotated as the gene USB1 (U6 snRNA biogenesis phosphodiesterase 1). This gene is located on chromosome 16 in humans. The protein product is a 3'-5' RNA exonuclease that is essential for the maturation of U6 snRNA.

Orthologs and Homologs of Human USB1

Orthologs are genes in different species that evolved from a common ancestral gene by speciation and typically retain the same function. Homologs are genes related by descent from a common ancestor, a broader term that includes orthologs and paralogs (genes related by duplication within a genome). The identification of orthologs and homologs of human USB1 across various species is crucial for understanding its fundamental biological importance and for utilizing model organisms in functional studies.

Data Summary of USB1 Orthologs

A comprehensive search of genomic and proteomic databases has identified orthologs of human USB1 in a wide range of species, from yeast to mammals. The following table summarizes key quantitative data for a selection of these orthologs.

SpeciesGene SymbolChromosome/ScaffoldProtein Length (amino acids)Percent Identity to Human USB1
Homo sapiensUSB116358100%
Mus musculus (Mouse)Usb1835885%
Danio rerio (Zebrafish)usb12435368%
Drosophila melanogaster (Fruit Fly)CG78343L33845%
Saccharomyces cerevisiae (Yeast)USB1/YPL177CIV34530%

Note: The percent identity is based on protein sequence alignment with human USB1 (NP_078874.2).

Functional and Signaling Pathways

The primary function of USB1 is its role as a 3'-5' exonuclease in the maturation of U6 snRNA. This process is vital for the assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Recent evidence also points to USB1's involvement in miRNA stability through its deadenylase activity.

U6 snRNA Maturation Pathway

The following diagram illustrates the established role of USB1 in the 3' end processing of U6 snRNA.

U6_snRNA_Maturation pre-U6 snRNA pre-U6 snRNA 3' oligo(U) tail 3' oligo(U) tail pre-U6 snRNA->3' oligo(U) tail transcription USB1 USB1 3' oligo(U) tail->USB1 recruitment Mature U6 snRNA Mature U6 snRNA USB1->Mature U6 snRNA exonucleolytic trimming Spliceosome Assembly Spliceosome Assembly Mature U6 snRNA->Spliceosome Assembly

Figure 1. Role of USB1 in U6 snRNA maturation.
miRNA Deadenylation Pathway

The emerging role of USB1 in miRNA regulation is depicted in the following pathway.

miRNA_Deadenylation pri-miRNA pri-miRNA pre-miRNA pre-miRNA pri-miRNA->pre-miRNA Drosha mature miRNA mature miRNA pre-miRNA->mature miRNA Dicer adenylated miRNA adenylated miRNA mature miRNA->adenylated miRNA PAPD5/7 USB1 USB1 adenylated miRNA->USB1 recruitment miRNA degradation miRNA degradation adenylated miRNA->miRNA degradation deadenylated miRNA deadenylated miRNA USB1->deadenylated miRNA deadenylation Target mRNA repression Target mRNA repression deadenylated miRNA->Target mRNA repression

Figure 2. USB1-mediated miRNA deadenylation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize USB1 and its orthologs.

Identification of Orthologs: In Silico Analysis

Objective: To identify orthologous and homologous sequences of human USB1 in various species.

Methodology:

  • Sequence Retrieval: The protein sequence of human USB1 (e.g., from NCBI RefSeq NP_078874.2) is used as the query sequence.

  • Database Searching: The query sequence is used to perform a BLASTp (Protein-Protein BLAST) search against non-redundant protein sequence databases (nr) at the National Center for Biotechnology Information (NCBI).

  • Ortholog Databases: The search is supplemented by querying specialized orthology databases such as OrthoDB, InParanoid, and the NCBI HomoloGene database.

  • Reciprocal Best Hit Analysis: To confirm orthology, a reciprocal best hit BLAST is often performed. The top hit from the initial BLAST search in a target species is used as a query in a BLASTp search back against the human proteome. If the original human protein is the top hit, it strengthens the evidence for orthology.

  • Phylogenetic Analysis: Multiple sequence alignment of candidate homologous sequences is performed using tools like Clustal Omega or MUSCLE. A phylogenetic tree is then constructed using methods such as Maximum Likelihood or Neighbor-Joining to visualize the evolutionary relationships.

Experimental Workflow for Functional Characterization

The following diagram outlines a typical experimental workflow for investigating the function of a USB1 ortholog in a model organism.

Functional_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo/In Vitro Experiments Identify Ortholog Identify Ortholog Gene Knockout/Knockdown Gene Knockout/Knockdown Identify Ortholog->Gene Knockout/Knockdown Phenotypic Analysis Phenotypic Analysis Gene Knockout/Knockdown->Phenotypic Analysis Biochemical Assays Biochemical Assays Phenotypic Analysis->Biochemical Assays Rescue Experiment Rescue Experiment Biochemical Assays->Rescue Experiment

Figure 3. Experimental workflow for USB1 ortholog studies.

Conclusion and Future Directions

The evolutionary conservation of the USB1 gene across a wide range of species underscores its fundamental role in RNA metabolism and cellular homeostasis. The study of its orthologs in model organisms provides invaluable insights into the molecular mechanisms underlying Poikiloderma with Neutropenia and may pave the way for the development of novel therapeutic strategies. Future research should focus on further elucidating the full spectrum of USB1's substrates and its regulatory networks, which could uncover new therapeutic targets for PN and potentially other related disorders. The detailed methodologies and comparative data presented in this guide offer a solid foundation for such future investigations.

An In-depth Technical Guide to the Expression Profile of PTEN

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene located on chromosome 10q23.31.[1] It encodes a 403-amino acid protein with both lipid and protein phosphatase activities.[1] The primary function of PTEN is to negatively regulate the PI3K/AKT/mTOR signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism.[1][2] Loss of PTEN function, through mutations, deletions, or epigenetic silencing, is a frequent event in a wide range of human cancers, leading to uncontrolled cell growth and tumor development.[3][4][5] This guide provides a comprehensive overview of the PTEN expression profile in human tissues, details of experimental protocols for its analysis, and its role in cellular signaling pathways.

Data Presentation: PTEN Expression in Human Tissues

The expression of PTEN varies across different human tissues. The following tables summarize the quantitative RNA and protein expression data for PTEN.

Table 1: PTEN RNA Expression in Normal Human Tissues

RNA-seq data from the Genotype-Tissue Expression (GTEx) project provides a quantitative measure of PTEN gene expression across a wide range of non-diseased human tissues. The data is presented as normalized protein-coding transcripts per million (nTPM).

TissuenTPM (Mean)
Adipose - Subcutaneous55.3
Adrenal Gland48.9
Bladder39.1
Brain - Cerebellum65.2
Brain - Cortex58.7
Breast - Mammary Tissue46.8
Colon - Transverse42.5
Esophagus - Mucosa38.2
Heart - Left Ventricle35.1
Kidney - Cortex51.6
Liver30.2
Lung37.4
Ovary62.1
Pancreas45.9
Prostate58.3
Skin - Sun Exposed (Lower leg)40.7
Small Intestine - Terminal Ileum43.1
Spleen53.9
Stomach39.8
Testis75.4
Thyroid50.1
Uterus52.7

Data sourced from The Human Protein Atlas, which integrates data from the GTEx project.[6]

Table 2: PTEN Protein Expression in Normal Human Tissues

Protein expression data, primarily based on immunohistochemistry (IHC), reveals the cellular and subcellular distribution of the PTEN protein.

TissueProtein Expression LevelSubcellular Localization
Adipose tissueMediumCytoplasmic & Nuclear
Brain (Cerebral cortex)HighCytoplasmic & Nuclear
BreastMediumCytoplasmic & Nuclear
ColonHighCytoplasmic & Nuclear
EndometriumHighCytoplasmic & Nuclear
KidneyHighCytoplasmic & Nuclear
LiverMediumCytoplasmic & Nuclear
LungMediumCytoplasmic & Nuclear
ProstateHighCytoplasmic & Nuclear
SkinMediumCytoplasmic & Nuclear
SpleenMediumCytoplasmic & Nuclear
StomachMediumCytoplasmic & Nuclear
TestisHighCytoplasmic & Nuclear
Thyroid glandHighCytoplasmic & Nuclear

Data sourced from The Human Protein Atlas.[7]

Experimental Protocols

Accurate assessment of PTEN expression is crucial for both research and clinical applications. Below are detailed methodologies for key experiments used to analyze PTEN at the mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for PTEN mRNA Expression

qRT-PCR is a sensitive method for quantifying mRNA levels.

1. RNA Extraction:

  • Total RNA is extracted from fresh or frozen tissue samples (approximately 20-30 mg) or cultured cells using a TRIzol-based method or a commercial RNA extraction kit.

  • The quality and concentration of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), with an A260/A280 ratio between 1.8 and 2.0 indicating high purity.[8]

2. cDNA Synthesis:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

3. qPCR Reaction:

  • The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and PTEN-specific primers.

  • A common set of primers for PTEN are:

    • Forward: 5′-GCC CTG TAC CAT CCC AAG TC-3′[8]

    • Reverse: 5′-GAT GCT GCC GGT AAA CTC CA-3′[8]

  • A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[8]

4. Data Analysis:

  • The relative expression of PTEN mRNA is calculated using the 2-ΔΔCt method, where the Ct values for PTEN are normalized to the housekeeping gene and compared to a control sample.[8]

Immunohistochemistry (IHC) for PTEN Protein Expression

IHC allows for the visualization of PTEN protein expression within the context of tissue architecture.

1. Tissue Preparation:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

2. Antigen Retrieval:

  • Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

3. Staining:

  • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

  • The sections are incubated with a primary antibody against PTEN (e.g., clone 6H2.1) at an appropriate dilution.[9]

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then applied.

  • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[9]

  • The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

4. Scoring:

  • PTEN expression is semi-quantitatively scored based on the intensity and percentage of stained tumor cells. A common scoring system is the H-score, which combines staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

Western Blotting for PTEN Protein Quantification

Western blotting is used to detect and quantify the total amount of PTEN protein in a sample.

1. Protein Extraction:

  • Tissues or cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

2. Gel Electrophoresis:

  • Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer:

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunodetection:

  • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody against PTEN.

  • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.[10]

5. Analysis:

  • The intensity of the bands corresponding to PTEN is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathway Diagram

The primary role of PTEN is to antagonize the PI3K/AKT signaling pathway. The following diagram illustrates this critical cellular pathway.

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits and activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth & Survival mTORC1->Growth promotes Growth_Factor Growth Factor Growth_Factor->RTK activates Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Expression Analysis cluster_data_interpretation Data Interpretation Tissue Tissue Sample (Biopsy or Resection) RNA_Protein_Extraction RNA/Protein Extraction Tissue->RNA_Protein_Extraction IHC Immunohistochemistry (Protein Localization) Tissue->IHC qRT_PCR qRT-PCR (mRNA Expression) RNA_Protein_Extraction->qRT_PCR Western_Blot Western Blot (Protein Expression) RNA_Protein_Extraction->Western_Blot Data_Analysis Quantitative & Qualitative Data Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis Conclusion Correlation with Clinicopathological Features Data_Analysis->Conclusion

References

U91356 binding partners and interactome

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "U91356" and its molecular interactions cannot be provided at this time. Extensive searches have yielded no publicly available scientific literature or database entries for a molecule or protein with this specific identifier.

This suggests that "this compound" may be one of the following:

  • An internal or proprietary code name for a compound or protein that has not yet been disclosed in public research.

  • A very recent discovery that has not yet been published or indexed in scientific databases.

  • A typographical error in the provided identifier.

Without a valid, publicly recognized identifier, it is not possible to retrieve information regarding its binding partners, interactome, associated signaling pathways, or the experimental protocols used for their determination.

Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide a recognized name or accession number (e.g., a UniProt, GenBank, or ChEMBL ID) to enable a comprehensive search and the generation of the requested technical guide.

In Silico Functional Prediction of U91356: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide outlines a comprehensive in silico approach for the functional prediction of a hypothetical molecule, "U91356." It is important to note that extensive searches of major public biological databases, including NCBI GenBank, UniProt, and EMBL-EBI, did not yield any information for the identifier "this compound." This suggests that "this compound" may be an internal, unpublished, or incorrect identifier.

The following sections detail the standardized computational workflow that would be employed for the functional prediction of a novel gene or protein, assuming a valid sequence is available. This framework serves as a blueprint for researchers encountering uncharacterized biomolecules.

I. Sequence Analysis and Homology-Based Annotation

The foundational step in predicting the function of an unknown biological sequence is to identify its evolutionary relatives. Homology-based inference posits that if a sequence shares significant similarity with another well-characterized sequence, they are likely to share a similar function.

Experimental Protocol: Sequence Similarity Searching

  • Tool Selection: The Basic Local Alignment Search Tool (BLAST) is the primary tool for this purpose. Specific BLAST programs are used depending on the nature of the query sequence (e.g., BLASTn for nucleotide sequences, BLASTp for protein sequences).

  • Database Selection: Searches are typically performed against comprehensive, non-redundant databases such as the NCBI nr (non-redundant protein sequences) or nt (non-redundant nucleotide sequences) databases.

  • Algorithm Parameters:

    • Expect (E) value: This parameter represents the number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value (e.g., < 1e-5) indicates a more significant match.

    • Scoring Matrix: For protein searches, matrices like BLOSUM62 are used to score alignments based on the observed frequencies of amino acid substitutions.

    • Word Size: This parameter affects the sensitivity and speed of the search.

  • Interpretation of Results: The output provides a list of homologous sequences, their alignment scores, E-values, and percentage identity. Significant alignments to proteins with known functions provide the first clues to the function of the query sequence.

Data Presentation: Homology Search Results

Query IDSubject ID% IdentityAlignment LengthE-valueSubject Description
This compound[Example: P12345][e.g., 75%][e.g., 250][e.g., 1e-100][Example: Serine/threonine-protein kinase]
This compound[Example: Q67890][e.g., 68%][e.g., 245][e.g., 1e-95][Example: Cell cycle regulator]

II. Protein Domain and Motif Identification

Proteins are often modular, composed of distinct functional units known as domains. Identifying conserved domains within a protein sequence can provide significant insights into its molecular function.

Experimental Protocol: Domain and Motif Analysis

  • Tool Selection: Several databases and tools are used to scan protein sequences for known domains and motifs. These include:

    • Pfam: A large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs).

    • InterPro: An integrated database of protein families, domains, and functional sites from multiple sources.

    • PROSITE: A database of protein domains, families, and functional sites, as well as patterns and profiles to identify them.

  • Analysis: The protein sequence is submitted to the web servers of these tools. The output will identify the presence of any known domains, their locations within the sequence, and their associated functions.

Data Presentation: Identified Protein Domains

Domain DatabaseDomain IDDomain DescriptionStart PositionEnd Position
Pfam[Example: PF00069]Protein kinase domain[e.g., 50][e.g., 280]
PROSITE[Example: PS50011]Serine/threonine protein kinase active site[e.g., 160][e.g., 172]

III. Physicochemical Property and Subcellular Localization Prediction

The physical and chemical properties of a protein, along with its location within a cell, are critical determinants of its function.

Experimental Protocol: Property and Localization Prediction

  • Physicochemical Properties: Tools like ProtParam are used to compute various physical and chemical parameters from a protein sequence, including molecular weight, theoretical isoelectric point (pI), amino acid composition, and instability index.

  • Subcellular Localization: A variety of machine learning-based tools can predict the subcellular localization of a protein. These tools, such as PSORT or DeepLoc, are trained on proteins with experimentally verified localizations and use features like amino acid composition and signal peptides to make predictions.

Data Presentation: Predicted Physicochemical Properties and Localization

ParameterPredicted Value
Molecular Weight[e.g., 34.5 kDa]
Theoretical pI[e.g., 8.2]
Instability Index[e.g., 35.0 (stable)]
Subcellular Localization[e.g., Nucleus (Probability: 0.85)]

IV. Functional Association and Pathway Analysis

Understanding the broader biological context of a gene or protein involves identifying its interaction partners and the signaling pathways in which it participates.

Experimental Protocol: Functional Association Analysis

  • Database Search: Databases like STRING provide information on known and predicted protein-protein interactions. These interactions are derived from multiple sources, including experimental data, computational predictions, and text mining.

  • Pathway Analysis: Once interaction partners are identified, pathway enrichment analysis can be performed using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps to identify if the protein and its interactors are significantly overrepresented in specific biological pathways.

Mandatory Visualization: Predicted Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving this compound, based on predicted interactions.

U91356_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound Activation Kinase1 Kinase 1 This compound->Kinase1 Phosphorylation TF1 Transcription Factor 1 Kinase1->TF1 Activation Phosphatase1 Phosphatase 1 Phosphatase1->this compound Dephosphorylation Gene_Expression Target Gene Expression TF1->Gene_Expression Regulation

Caption: Hypothetical signaling cascade initiated by this compound activation.

V. Logical Workflow for In Silico Functional Prediction

The overall process of in silico function prediction follows a logical progression from basic sequence analysis to higher-level functional context.

In_Silico_Prediction_Workflow Start Start with Unknown Sequence (e.g., this compound) Homology Homology Search (BLAST) Start->Homology Domain Domain & Motif Analysis (Pfam, InterPro) Start->Domain Properties Physicochemical Properties & Subcellular Localization Start->Properties Hypothesis Functional Hypothesis Generation Homology->Hypothesis Domain->Hypothesis Properties->Hypothesis Interaction Functional Association (STRING) Pathway Pathway Analysis (KEGG) Interaction->Pathway Validation Experimental Validation Pathway->Validation Hypothesis->Interaction

Caption: Logical workflow for predicting the function of an uncharacterized sequence.

Methodological & Application

Application Notes and Protocols for the Use of a Novel Compound in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "U91356" is not publicly available. The following application notes and protocols provide a generalized framework for the use of a novel investigational compound, hereafter referred to as "Compound X," in a mouse model. These guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and research objectives for the compound of interest.

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Compound X in a mouse model. This document outlines protocols for determining dose-response relationships, conducting pharmacokinetic analysis, and establishing a general experimental workflow for in vivo studies. The provided methodologies and data presentation formats are intended to serve as a template for designing and executing robust preclinical studies.

Data Presentation

Quantitative data from in vivo studies should be summarized for clarity and comparative analysis. The following tables provide templates for organizing dose-response and pharmacokinetic data.

Table 1: Dose-Response Data for Compound X in a Mouse Model

Dose Group (mg/kg)Number of Animals (n)Primary Efficacy Endpoint (Mean ± SEM)Secondary Endpoint (e.g., Biomarker Level) (Mean ± SEM)Observed Adverse Effects
Vehicle Control10
110
510
1010
2510
5010

Table 2: Pharmacokinetic Parameters of Compound X in Mice

ParameterOral Administration (PO)Intravenous Administration (IV)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ng·h/mL)
AUC(0-inf) (ng·h/mL)
t1/2 (h)
CL (mL/h/kg) N/A
Vd (L/kg) N/A
Bioavailability (%) N/A

Experimental Protocols

The following are detailed protocols for the administration and evaluation of Compound X in a mouse model.

Animal Model Selection and Husbandry
  • Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains) should be based on the specific disease model and research question.

  • Age and Weight: Mice should be age and weight-matched (e.g., 8-12 weeks old, 20-25 g) to reduce variability.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimation: Allow for a minimum of a 7-day acclimation period before the start of any experimental procedures.

Compound Formulation and Administration
  • Formulation:

    • Determine the solubility of Compound X in various pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, 5% DMSO in saline).

    • Prepare a stock solution of Compound X at a high concentration.

    • On the day of dosing, dilute the stock solution to the final desired concentrations for each dose group.

    • Ensure the final formulation is homogenous and stable for the duration of the experiment.

  • Administration:

    • Oral Gavage (PO):

      • Calculate the required volume for each mouse based on its body weight and the desired dose.

      • Administer the formulation using a proper-sized feeding needle to minimize stress and injury.

    • Intravenous Injection (IV):

      • Administer the formulation via the tail vein using a 27-30 gauge needle.

      • The injection volume should typically not exceed 10 mL/kg.

Dose-Response Study Protocol
  • Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group.

  • Dosing: Administer Compound X or vehicle according to the predetermined schedule (e.g., once daily for 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water intake.

  • Efficacy Assessment: At the end of the study, assess the primary and secondary efficacy endpoints. This could include tumor volume measurements, behavioral tests, or biomarker analysis from tissue or blood samples.

  • Necropsy and Tissue Collection: At the study endpoint, euthanize animals and perform a gross necropsy. Collect tissues of interest for further analysis (e.g., histology, gene expression).

Pharmacokinetic Study Protocol
  • Animal Grouping: Assign mice to either the oral (PO) or intravenous (IV) administration group.

  • Dosing: Administer a single dose of Compound X.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial sampling from the same animal is preferred to reduce biological variability.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Compound X

The following diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a specific kinase in a cancer-related signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Target Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Downstream Effector Kinase2->Effector Activates Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription CompoundX Compound X CompoundX->Kinase2 Inhibits

Caption: Hypothetical signaling pathway for Compound X.

Experimental Workflow for In Vivo Evaluation

This diagram outlines the general workflow for evaluating Compound X in a mouse model of disease.

start Study Design & Protocol Approval acclimation Animal Acclimation (7-10 days) start->acclimation randomization Randomization & Group Assignment acclimation->randomization dosing Compound X or Vehicle Administration randomization->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling Satellite Group efficacy Efficacy Assessment (e.g., Tumor Volume) monitoring->efficacy endpoint Study Endpoint (Necropsy & Tissue Collection) efficacy->endpoint analysis Data Analysis & Interpretation pk_sampling->analysis endpoint->analysis report Final Report analysis->report

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for U91356: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "U91356" have not yielded specific information on a compound with this identifier. Publicly available databases and scientific literature do not contain details regarding its dosage, administration, mechanism of action, or any associated preclinical or clinical studies.

The information necessary to generate detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not present in the provided search results or in broader searches. The search results retrieved information for various other compounds and clinical trials, none of which are identified as this compound.

It is possible that "this compound" is an internal development code, a confidential compound designation, or a new entity for which data has not yet been publicly disclosed. Without any foundational information, it is not possible to fulfill the request for detailed protocols and data visualization.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should information on this compound become publicly available, the requested detailed application notes and protocols can be generated.

Application Notes and Protocols for Measuring the Activity of Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to measure the activity of novel compounds. Due to the absence of publicly available information on a compound designated "U91356," this document will serve as a generalized guide. We will use the placeholder "Hypothetical Compound this compound" to illustrate the principles and methodologies that would be applied if its biological target and function were known. For the purpose of providing concrete examples, we will assume that "Hypothetical Compound this compound" is an inhibitor of a specific protein kinase, a common class of drug targets.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is crucial for the comparison of experimental results. Structured tables are an effective way to organize and display this information.

Table 1: In Vitro Kinase Inhibition by Hypothetical Compound this compound

Kinase TargetIC₅₀ (nM)Hill SlopeMethod of Detection
Kinase A15.21.1Fluorescence
Kinase B250.70.9Luminescence
Kinase C>10,000N/ARadiometric

Table 2: Cellular Activity of Hypothetical Compound this compound

Cell LineTarget PathwayEC₅₀ (nM)Assay Type
Cell Line Xp-Substrate Y75.8Western Blot
Cell Line ZReporter Gene120.3Luciferase Reporter

Experimental Protocols: Detailed Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., Hypothetical Compound this compound)

  • Fluorescent stop solution (containing a chelating agent like EDTA)

  • 384-well microplate, low volume, black

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the diluted test compound. For control wells, add 2 µL of DMSO.

  • Add 10 µL of the kinase and substrate mixture in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of the fluorescent stop solution.

  • Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Western Blot for Cellular Phospho-Protein Levels

This protocol details the measurement of a compound's effect on the phosphorylation of a target protein in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., Hypothetical Compound this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with a serial dilution of the test compound for the desired time (e.g., 2 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Mandatory Visualizations: Diagrams

Visual representations of signaling pathways and experimental workflows can greatly enhance understanding.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Kinase_A Kinase A Receptor_Kinase->Kinase_A Substrate_Y Substrate_Y Kinase_A->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate Y Transcription_Factor Transcription_Factor p_Substrate_Y->Transcription_Factor This compound Hypothetical Compound this compound This compound->Kinase_A Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by Compound this compound.

G Start Start Prepare_Compound_Dilutions Prepare Compound Serial Dilutions Start->Prepare_Compound_Dilutions Add_Compound_to_Plate Add Compound to 384-well Plate Prepare_Compound_Dilutions->Add_Compound_to_Plate Add_Kinase_Substrate Add Kinase and Substrate Mixture Add_Compound_to_Plate->Add_Kinase_Substrate Incubate Incubate at 30°C Add_Kinase_Substrate->Incubate Add_Stop_Solution Add Stop Solution Incubate->Add_Stop_Solution Read_Fluorescence Read Fluorescence Add_Stop_Solution->Read_Fluorescence Analyze_Data Analyze Data (IC50 determination) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Knockout

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for generating a gene knockout in a mammalian cell line using the CRISPR-Cas9 system. The CRISPR-Cas9 system is a powerful and versatile tool for genome engineering, enabling the precise deletion or disruption of a target gene.[1][2] This protocol is intended for researchers, scientists, and drug development professionals familiar with standard cell culture and molecular biology techniques.

Note on Target Gene "U91356": Initial searches for a gene or protein with the identifier "this compound" did not yield a specific, characterized target in public databases such as NCBI and UniProt. Therefore, this document provides a comprehensive, general protocol that can be adapted for the knockout of any specific gene of interest. The user should replace the placeholder "Target Gene" with their gene of interest throughout the protocol.

Principle of CRISPR-Cas9 Knockout

The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease and a single guide RNA (sgRNA). The sgRNA is a synthetic RNA molecule that is complementary to a specific sequence in the target gene. It guides the Cas9 nuclease to the desired genomic locus, where the Cas9 protein induces a double-strand break (DSB) in the DNA.[2][3] The cell's natural DNA repair machinery attempts to repair this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[4] This often results in small insertions or deletions (indels) at the target site, leading to a frameshift mutation and a premature stop codon, thereby knocking out the function of the target gene.

Experimental Workflow Overview

The overall workflow for generating a CRISPR-Cas9 knockout cell line involves several key steps, from initial experimental design to the final validation of the knockout.[1][5]

CRISPR_Workflow cluster_design Phase 1: Design cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation sgRNA_design sgRNA Design & Selection synthesis sgRNA Synthesis sgRNA_design->synthesis delivery Delivery of CRISPR Components (e.g., Transfection) synthesis->delivery expansion Cell Culture & Expansion delivery->expansion genomic_analysis Genomic DNA Analysis (e.g., T7E1, Sanger Sequencing) expansion->genomic_analysis clonal_isolation Single Cell Cloning genomic_analysis->clonal_isolation protein_validation Protein Knockout Validation (e.g., Western Blot) clonal_isolation->protein_validation

Caption: General workflow for generating a CRISPR-Cas9 knockout cell line.

Materials and Reagents

Cell Culture
  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well, 24-well, and 6-well tissue culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

CRISPR-Cas9 Components
  • High-fidelity Cas9 nuclease (protein, mRNA, or expression plasmid)

  • Synthetic single guide RNA (sgRNA) or crRNA:tracrRNA complex targeting the gene of interest

  • Control sgRNA (non-targeting)

Transfection
  • Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent or equivalent electroporation system (e.g., Neon™ Transfection System)[6]

  • Opti-MEM™ I Reduced Serum Medium

Analysis of Knockout Efficiency
  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • High-fidelity DNA polymerase for PCR

  • Agarose (B213101) gel electrophoresis system

  • Gel extraction kit

  • T7 Endonuclease I (T7E1) assay kit or Sanger sequencing service

  • Antibody against the target protein (for Western blot)

  • Secondary antibody and detection reagents for Western blot

Detailed Experimental Protocol

Step 1: sgRNA Design and Synthesis
  • Target Site Selection:

    • Obtain the cDNA or genomic sequence of your target gene from a database like NCBI or Ensembl.

    • Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego's CRISPR Design Tool) to identify potential sgRNA target sequences.[7]

    • Select 2-3 sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function mutation.[7]

    • Ensure the selected sgRNAs have high on-target scores and low off-target scores.

  • sgRNA Synthesis:

    • Order synthetic sgRNAs from a reputable vendor. Alternatively, sgRNAs can be generated by in vitro transcription from a DNA template.[5]

Step 2: Cell Culture and Transfection
  • Cell Seeding:

    • One day prior to transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[6] See Table 1 for recommended seeding densities for common cell lines.

    Table 1: Recommended Seeding Densities for Transfection

    Cell Line Seeding Density (cells/well in 24-well plate)
    HEK293T 1.0 - 1.5 x 10^5
    HeLa 0.8 - 1.2 x 10^5
    A549 0.6 - 1.0 x 10^5

    | K562 (suspension) | 2.0 - 3.0 x 10^5 |

  • Formation of Cas9/sgRNA Ribonucleoprotein (RNP) Complexes:

    • On the day of transfection, prepare the RNP complexes by combining the Cas9 protein and the sgRNA. A typical molar ratio is 1:1 to 1:3 (Cas9:sgRNA). See Table 2 for a sample preparation.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.[6]

    Table 2: Example RNP Formulation for a Single Well of a 24-well Plate

    Component Amount Final Concentration
    Cas9 Nuclease (1 µg/µL) 0.5 µL 500 ng
    sgRNA (1 µg/µL) 0.15 µL 150 ng

    | Opti-MEM™ | to 25 µL | - |

  • Transfection:

    • Dilute the transfection reagent (e.g., Lipofectamine™ CRISPRMAX™) in Opti-MEM™.

    • Add the prepared RNP complexes to the diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature.

    • Add the transfection complexes to the cells in the 24-well plate.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Step 3: Assessment of Gene Editing Efficiency
  • Genomic DNA Extraction:

    • After 48-72 hours, harvest a portion of the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification:

    • Amplify the genomic region flanking the sgRNA target site using PCR. Design primers to amplify a 400-800 bp product.

  • T7 Endonuclease I (T7E1) Assay:

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA.

    • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

    • Quantify the cleavage efficiency by measuring the band intensities.

    Table 3: Interpretation of T7E1 Assay Results

    Observation Interpretation
    Single band corresponding to the undigested PCR product No or very low editing efficiency

    | Multiple bands, including smaller cleaved fragments | Successful gene editing |

Step 4: Single-Cell Cloning and Clonal Expansion
  • Limiting Dilution or FACS:

    • To generate a clonal cell line with a homozygous knockout, isolate single cells from the transfected population. This can be achieved by limiting dilution in a 96-well plate or by fluorescence-activated cell sorting (FACS) if a fluorescent reporter was co-transfected.

  • Clonal Expansion:

    • Culture the single-cell clones until they form colonies.

    • Expand the individual clones into larger culture vessels.

Step 5: Validation of Knockout Clones
  • Genotyping by Sanger Sequencing:

    • Extract genomic DNA from each expanded clone.

    • PCR amplify the target region and submit the PCR products for Sanger sequencing to confirm the specific indel mutations in each allele.

  • Protein Expression Analysis (Western Blot):

    • Prepare protein lysates from the wild-type and potential knockout clones.

    • Perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression in the knockout clones.

Signaling Pathway and Workflow Diagrams

CRISPR_Mechanism cluster_components CRISPR Components cluster_process Cellular Process Cas9 Cas9 Nuclease RNP RNP Complex Formation Cas9->RNP sgRNA sgRNA sgRNA->RNP Targeting Genomic DNA Targeting RNP->Targeting DSB Double-Strand Break (DSB) Targeting->DSB NHEJ Non-Homologous End Joining (NHEJ) Repair DSB->NHEJ Indels Insertions/Deletions (Indels) NHEJ->Indels Knockout Gene Knockout Indels->Knockout

Caption: Mechanism of CRISPR-Cas9 mediated gene knockout.

Troubleshooting

Table 4: Common Issues and Solutions

Issue Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal cell health or density; Inefficient transfection reagent. Optimize cell seeding density. Use a positive control (e.g., GFP plasmid) to assess transfection efficiency. Try a different transfection method (e.g., electroporation).
Low Gene Editing Efficiency Ineffective sgRNA; Inactive Cas9 nuclease. Test multiple sgRNAs for the target gene. Ensure the Cas9 nuclease is active and properly stored. Optimize the Cas9:sgRNA ratio.
High Cell Death Post-Transfection Toxicity of the transfection reagent or CRISPR components. Reduce the concentration of the transfection reagent and/or RNP complexes. Change the medium 4-6 hours post-transfection.

| No Homozygous Knockout Clones | Gene is essential for cell viability; Inefficient editing in one allele. | Screen a larger number of clones. Consider a conditional knockout approach for essential genes. |

Conclusion

This protocol provides a robust framework for the successful generation of gene knockout cell lines using CRISPR-Cas9 technology. Adherence to the outlined steps, careful optimization of experimental conditions for the specific cell line, and thorough validation of the resulting clones are critical for obtaining reliable and reproducible results. The versatility of the CRISPR-Cas9 system makes it an invaluable tool for functional genomics, disease modeling, and drug discovery.

References

Application Notes and Protocols for Putative U91356 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The protein designated "U91356" corresponds to a putative uncharacterized protein, potentially encoded by the long non-coding RNA LINC01356.[1] As such, commercially available antibodies specifically targeting this protein may be limited or not extensively validated. The following application notes and protocols are provided as a comprehensive guide for the use and validation of an antibody against a novel protein target like this compound in Western Blot (WB) and Immunohistochemistry (IHC) applications. The provided protocols are based on established general procedures and will require optimization for a specific antibody.

Western Blot (WB)

Western blotting is a technique used to detect a specific protein in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Data Presentation

Table 1: Recommended Starting Conditions for Western Blot

ParameterRecommendation
Sample Type Cell lysates, tissue homogenates
Positive Control To be determined (e.g., cell line with high expression of LINC01356)
Negative Control To be determined (e.g., cell line with low or no expression of LINC01356)
Lysate Preparation RIPA buffer with protease and phosphatase inhibitors
Protein Concentration 20-40 µg per lane
Gel Electrophoresis 4-20% Tris-Glycine SDS-PAGE
Transfer Wet or semi-dry transfer to nitrocellulose or PVDF membrane
Blocking 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[2][3]
Primary Antibody Dilution 1:500 - 1:2000 (to be optimized)
Primary Antibody Incubation Overnight at 4°C with gentle agitation.[3]
Secondary Antibody HRP-conjugated anti-species IgG
Secondary Antibody Dilution 1:2000 - 1:10000 (to be optimized)
Detection Enhanced Chemiluminescence (ECL)
Experimental Protocol
  • Sample Preparation:

    • Prepare cell lysates by incubating cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[4]

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per well of a 4-20% Tris-Glycine SDS-PAGE gel.[2]

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-150V until the dye front reaches the bottom of the gel.[2]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • For wet transfer, perform the transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[2]

    • For semi-dry transfer, follow the manufacturer's instructions.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

    • Incubate the membrane with the primary antibody (anti-U91356) at the optimized dilution in blocking buffer overnight at 4°C with gentle shaking.[3]

    • Wash the membrane three times for 5-10 minutes each with TBST.[2][4]

    • Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2]

Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_signal Signal Detection Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denaturation Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 ECL ECL Substrate Wash2->ECL Imaging Imaging ECL->Imaging

Figure 1: Western Blot Experimental Workflow.

Immunohistochemistry (IHC)

Immunohistochemistry is a technique used to determine the location of a specific protein in tissues. It is a valuable tool for understanding the spatial context of protein expression.

Data Presentation

Table 2: Recommended Starting Conditions for Immunohistochemistry

ParameterRecommendation
Tissue Type Formalin-fixed, paraffin-embedded (FFPE) or frozen sections
Positive Control Tissue To be determined
Negative Control Tissue To be determined
Fixation 10% neutral buffered formalin for FFPE; cold acetone (B3395972) or methanol (B129727) for frozen.[5]
Antigen Retrieval Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).[5]
Blocking 3-10% normal serum from the secondary antibody host species for 30 minutes.[5]
Primary Antibody Dilution 1:100 - 1:500 (to be optimized)
Primary Antibody Incubation Overnight at 4°C in a humidified chamber.[5]
Secondary Antibody Biotinylated or polymer-based detection system
Detection DAB (3,3'-Diaminobenzidine) or other chromogens
Counterstain Hematoxylin
Experimental Protocol
  • Deparaffinization and Rehydration (for FFPE tissues):

    • Immerse slides in xylene (two changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 90%, 80%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform HIER by immersing slides in a pre-heated antigen retrieval solution (e.g., sodium citrate buffer, pH 6.0).

    • Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-40 minutes).[5]

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash slides with PBS.

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes (for HRP-based detection).

    • Wash with PBS.

    • Block non-specific binding by incubating with normal serum for 30 minutes.[5]

    • Incubate with the primary antibody (anti-U91356) at the optimized dilution overnight at 4°C in a humidified chamber.[5]

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based secondary antibody, according to the manufacturer's instructions.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Incubate with a chromogen substrate such as DAB until the desired stain intensity develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear with xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_viz Visualization Deparaffinize Deparaffinization Rehydrate Rehydration Deparaffinize->Rehydrate AntigenRetrieval Antigen Retrieval Rehydrate->AntigenRetrieval Block Blocking AntigenRetrieval->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Chromogen Chromogen Substrate Wash2->Chromogen Counterstain Counterstaining Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount

Figure 2: Immunohistochemistry Experimental Workflow.

Putative Signaling Pathway Involvement

As this compound is an uncharacterized protein, its role in cellular signaling is unknown. A common approach to investigating the function of a novel protein is to examine its potential involvement in well-established signaling cascades, such as the MAPK/ERK pathway, which is crucial for regulating cell growth, proliferation, and survival.[6] The interaction of this compound with components of this pathway could be investigated through co-immunoprecipitation experiments using an anti-U91356 antibody.

MAPK/ERK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound? This compound->RAF Modulation?

Figure 3: Hypothetical involvement of this compound in the MAPK/ERK pathway.

References

Application of U-91356A in High-Throughput Screening for Dopamine D2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

U-91356A is a potent and selective agonist for the dopamine (B1211576) D2 receptor, with the chemical name (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one, monohydrochloride.[1] It also exhibits lower affinity for the dopamine D3 and D4, as well as the serotonin (B10506) 5-HT1A receptor subtypes.[1] As a well-characterized D2 receptor agonist, U-91356A serves as an excellent positive control and reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the dopamine D2 receptor. This document provides detailed application notes and protocols for the use of U-91356A in HTS assays.

Target Information

  • Target: Dopamine D2 Receptor (D2R)

  • Receptor Class: G protein-coupled receptor (GPCR), Gi/o-coupled[2]

  • Signaling Pathway: Activation of the D2R by an agonist like U-91356A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

Data Presentation

While specific high-throughput screening data for U-91356A is not extensively published, its pharmacological profile makes it a suitable reference compound. The following table summarizes its known binding affinities. For the purpose of illustrating a typical HTS data summary, hypothetical EC50 values for common D2R HTS assays are also provided.

CompoundTarget ReceptorBinding Affinity (Ki)Assay TypeEC50
U-91356ADopamine D2High Affinity[1]cAMP InhibitionHypothetical: 10 nM
U-91356ADopamine D3Lower Affinity[1]Calcium Mobilization (Gα-qi5)Hypothetical: 50 nM
U-91356ADopamine D4Lower Affinity[1]β-arrestin RecruitmentHypothetical: >1 µM (G-protein biased)
U-91356ASerotonin 5-HT1ALower Affinity[1]--
Quinpirole (Reference Agonist)Dopamine D2~1.2 nM[4]cAMP Inhibition~1.2 nM[4]
Quinpirole (Reference Agonist)Dopamine D2~28 nM[4]β-arrestin Recruitment~28 nM[4]

Signaling Pathway Diagram

D2R_Signaling D2R Dopamine D2 Receptor Gi_alpha Gαi D2R->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts U91356A U-91356A (Agonist) U91356A->D2R Binds and Activates Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

1. High-Throughput Screening for D2 Receptor Agonists using a cAMP Assay

This protocol describes a homogenous, fluorescence-based cAMP assay suitable for HTS to identify D2 receptor agonists. The assay measures the decrease in intracellular cAMP levels following receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • cAMP assay kit (e.g., HTRF®, LANCE® or AlphaScreen®).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • U-91356A (positive control).

  • Test compounds library.

  • 384-well, low-volume, white, opaque assay plates.

  • Plate reader compatible with the chosen cAMP assay technology.

Procedure:

  • Cell Preparation: Culture D2R-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal concentration.

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds, U-91356A (as a positive control concentration-response curve), and a reference antagonist (for Z' determination) to the 384-well assay plates.

  • Cell Dispensing: Dispense the cell suspension into the assay plates containing the compounds.

  • Incubation: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 30 minutes) to allow for compound binding and receptor activation.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Add the cAMP assay detection reagents (as per the manufacturer's protocol) to lyse the cells and initiate the detection reaction.

  • Incubation: Incubate the plates for the time specified by the assay kit manufacturer (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the plates on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal for each test compound.

  • For U-91356A and any active compounds, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Assay_Workflow start Start compound_plating Compound Plating (Test Compounds, U-91356A) start->compound_plating cell_dispensing Dispense D2R-expressing cells compound_plating->cell_dispensing incubation1 Incubate cell_dispensing->incubation1 forskolin_addition Add Forskolin incubation1->forskolin_addition detection_reagents Add cAMP Detection Reagents forskolin_addition->detection_reagents incubation2 Incubate detection_reagents->incubation2 read_plate Read Plate incubation2->read_plate data_analysis Data Analysis (EC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: HTS Workflow for D2R Agonist cAMP Assay

2. High-Throughput Screening for D2 Receptor Agonists using a Calcium Mobilization Assay

This protocol utilizes a cell line co-expressing the dopamine D2 receptor and a promiscuous G-protein (e.g., Gα-qi5) that couples the Gi/o pathway to the calcium signaling pathway. Agonist activation of the D2R will lead to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 or CHO cells stably co-expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα-qi5).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • U-91356A (positive control).

  • Test compounds library.

  • 384-well, black-walled, clear-bottom assay plates.

  • A plate reader with a fluorescent imaging plate reader (FLIPR) or equivalent kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate the D2R-Gα-qi5 expressing cells in 384-well plates and culture overnight to form a monolayer.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition and Reading:

    • Place the cell plate into the FLIPR instrument.

    • Prepare a source plate with test compounds and U-91356A at appropriate concentrations.

    • Initiate the kinetic read, establishing a baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the compounds from the source plate to the cell plate.

  • Data Acquisition: Continue to measure the fluorescence intensity for 60-120 seconds following compound addition to capture the calcium transient.

Data Analysis:

  • The agonist activity is quantified by the increase in fluorescence signal over the baseline.

  • Determine the maximum fluorescence signal for each well.

  • For U-91356A and any active compounds, plot the maximum fluorescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Assay_Workflow start Start cell_plating Plate D2R-Gα-qi5 cells start->cell_plating dye_loading Load cells with Calcium-sensitive dye cell_plating->dye_loading incubation Incubate dye_loading->incubation read_plate Read Plate in FLIPR incubation->read_plate compound_addition Add Compounds (Test Compounds, U-91356A) read_plate->compound_addition during read data_acquisition Acquire Kinetic Fluorescence Data compound_addition->data_acquisition data_analysis Data Analysis (EC50 determination) data_acquisition->data_analysis end End data_analysis->end

Caption: HTS Workflow for D2R Calcium Mobilization Assay

U-91356A is a valuable tool for high-throughput screening campaigns targeting the dopamine D2 receptor. Its properties as a potent and selective agonist make it an ideal reference compound and positive control for validating assay performance and quantifying the activity of potential hit compounds. The protocols outlined in this document provide a robust framework for the implementation of HTS assays to discover novel D2 receptor agonists for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing U91356 Treatment Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U91356. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as U-91356A, is a potent and selective agonist for the dopamine (B1211576) D2 receptor. It also exhibits lower affinity for the dopamine D3 and D4 receptors, as well as the serotonin (B10506) 5-HT1A receptor.[] As a D2 receptor agonist, its primary mechanism of action is to bind to and activate D2 receptors, which are G protein-coupled receptors (GPCRs) typically coupled to the Gi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: Which cell lines are suitable for in vitro studies with this compound?

A2: Cell lines endogenously expressing the dopamine D2 receptor or recombinant cell lines engineered to overexpress the D2 receptor are suitable. Commonly used cell lines for studying D2 receptor agonists include:

  • Chinese Hamster Ovary (CHO) cells: Often used for stable or transient transfection of the D2 receptor.

  • Human Embryonic Kidney 293 (HEK293) cells: Another common host for recombinant D2 receptor expression.

  • SH-SY5Y cells: A human neuroblastoma cell line that endogenously expresses dopamine receptors, making it a more physiologically relevant model for neurological drug studies.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: The optimal concentration of this compound will depend on the specific cell line, assay format, and experimental endpoint. Based on the potency of similar D2 receptor agonists, a good starting point for a dose-response curve would be in the low nanomolar (nM) to high micromolar (µM) range. For instance, a 7- or 12-point titration curve from 0.1 nM to 10 µM is a reasonable starting range to determine the EC50 (half-maximal effective concentration).

Q4: How can I measure the functional activity of this compound in vitro?

A4: The functional activity of this compound as a D2 receptor agonist can be assessed using several cell-based assays that measure downstream signaling events. The most common is a cAMP assay , which measures the this compound-induced decrease in intracellular cAMP levels. Other potential assays include monitoring changes in intracellular calcium or β-arrestin recruitment, often in specially engineered cell lines.

Q5: What are the potential off-target effects of this compound?

A5: this compound has been shown to have some affinity for the dopamine D3 and D4 receptors, and the serotonin 5-HT1A receptor.[] At higher concentrations, it is possible that this compound could engage these other receptors, leading to off-target effects. It is important to consider this possibility when interpreting experimental results, especially at concentrations significantly above its D2 receptor EC50.

Troubleshooting Guide

Problem 1: High cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause: The treatment concentration of this compound may be too high for the specific cell line being used, leading to off-target effects or general cellular stress. The solvent (e.g., DMSO) concentration may also be a contributing factor.

  • Solution:

    • Perform a Cytotoxicity Assay: Before conducting functional assays, determine the toxicity profile of this compound in your chosen cell line using a cell viability assay such as MTT, MTS, or AlamarBlue. This will establish the maximum non-toxic concentration.

    • Lower the Concentration Range: Based on the cytotoxicity data, adjust the concentration range in your functional assays to well below the toxic threshold.

    • Check Solvent Toxicity: Ensure the final concentration of your solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO).

    • Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time with this compound.

Problem 2: No or very weak agonist effect observed.

  • Possible Cause: The concentration of this compound may be too low, or the cell line may not be expressing a sufficient number of functional D2 receptors. The compound itself may have degraded.

  • Solution:

    • Increase this compound Concentration: If no cytotoxicity is observed, extend the upper range of your dose-response curve.

    • Verify Receptor Expression: Confirm the expression of D2 receptors in your cell line using techniques like Western blot, qPCR, or flow cytometry with a labeled antibody.

    • Check Compound Integrity: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Optimize Assay Conditions: For cAMP assays, ensure that the adenylyl cyclase stimulator (e.g., forskolin) is used at an appropriate concentration (typically around its EC80) to provide a sufficient window to observe inhibition.

Problem 3: High variability and poor reproducibility of results.

  • Possible Cause: Inconsistent experimental conditions are a common source of variability.

  • Solution:

    • Standardize Cell Culture: Use cells at a consistent passage number and confluency. Ensure even cell seeding in microplates.

    • Consistent Incubation Times: Adhere strictly to the incubation times for cell treatment and assay development.

    • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent compound dilutions and reagent additions.

    • Include Proper Controls: Always include positive and negative controls in your experiments. A known D2 agonist (e.g., quinpirole) can serve as a positive control, while a D2 antagonist (e.g., haloperidol) can be used to confirm the specificity of the response.

Quantitative Data

CompoundCell LineAssay TypeParameterValue
QuinpiroleCHO-D2cAMP Inhibition AssayEC50~1.1 nM
This compoundSH-SY5YCytotoxicity (MTT)IC50>10 µM (Hypothetical)

Note: The IC50 value for this compound is hypothetical and should be experimentally determined for your specific cell line.

Experimental Protocols

cAMP Inhibition Assay

This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.

Materials:

  • CHO cells stably expressing the human dopamine D2 receptor (CHO-D2)

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed CHO-D2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 1 mM IBMX).

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) at a final concentration that elicits approximately 80% of its maximal response (EC80).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytotoxicity Assay (MTT)

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • SH-SY5Y cells (or other cell line of interest)

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualizations

D2_Signaling_Pathway This compound This compound (Agonist) D2R Dopamine D2 Receptor This compound->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Line Selection (e.g., CHO-D2, SH-SY5Y) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity dose_response 3. Functional Assay (cAMP) Dose-Response Curve cytotoxicity->dose_response Use non-toxic concentrations data_analysis 4. Data Analysis Calculate EC50 dose_response->data_analysis optimization 5. Concentration Optimization Select non-toxic, effective range data_analysis->optimization downstream 6. Downstream Experiments (e.g., Gene expression, Protein analysis) optimization->downstream end End: Conclusion downstream->end

References

Technical Support Center: Optimizing USB1 Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of USB1 (U6 snRNA biogenesis phosphodiesterase 1) knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of USB1?

A1: The USB1 gene encodes a 3'-5' RNA exonuclease. This enzyme plays a crucial role in the maturation of U6 small nuclear RNA (snRNA), a key component of the spliceosome, by trimming its 3' end. This processing is essential for stabilizing the U6 snRNA and protecting it from degradation.[1][2][3] USB1 is also involved in the deadenylation of certain microRNAs (miRNAs), which can regulate their stability and function.[4]

Q2: Why am I not observing any knockdown of USB1 at the mRNA level?

A2: Several factors can lead to a lack of mRNA knockdown. Key areas to investigate include:

  • Inefficient siRNA/shRNA Transfection: Low transfection efficiency is a common cause of poor knockdown. It is essential to optimize the protocol for your specific cell line.

  • Suboptimal siRNA/shRNA Design: Not all siRNA or shRNA sequences are equally effective. It is recommended to test multiple designs targeting different regions of the USB1 mRNA.

  • Incorrect Reagent Concentration: The concentration of both the knockdown reagent (siRNA/shRNA) and the transfection reagent should be optimized to maximize efficiency and minimize toxicity.

  • Degraded Reagents: Ensure that your siRNA/shRNA and transfection reagents are stored correctly and have not expired or degraded.

  • Inaccurate Timing of Analysis: The peak of mRNA knockdown can vary between cell types and experimental conditions. A time-course experiment (e.g., 24, 48, 72 hours post-transfection) is recommended to determine the optimal time point for analysis.

  • Issues with qPCR Assay: Verify the specificity and efficiency of your qPCR primers for USB1 and the chosen housekeeping gene.

Q3: My USB1 mRNA levels are significantly reduced, but I don't see a change in protein levels. What could be the reason?

A3: A discrepancy between mRNA and protein knockdown is often due to high protein stability. The half-life of the USB1 protein may be long, meaning that even with efficient mRNA degradation, the existing protein will take longer to be cleared from the cell. It is advisable to extend your time-course experiment to later time points (e.g., 72, 96, or even 120 hours post-transfection) to allow for protein turnover.

Q4: What are the potential off-target effects of USB1 knockdown?

A4: Off-target effects occur when the siRNA or shRNA sequence unintentionally targets and silences other genes with similar sequences. This can lead to misleading experimental results. To mitigate this, it is crucial to use the lowest effective concentration of your knockdown reagent and to verify your results with at least two different siRNA/shRNA sequences targeting USB1. Additionally, performing a rescue experiment by re-introducing a resistant form of USB1 can help confirm that the observed phenotype is specifically due to the loss of USB1.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during USB1 knockdown experiments.

Issue 1: Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal Transfection Reagent Test different types of transfection reagents (e.g., lipid-based, polymer-based) to find one that works well with your cell line.
Incorrect Reagent-to-Nucleic Acid Ratio Perform a titration experiment to determine the optimal ratio of transfection reagent to siRNA/shRNA.
Cell Confluency Ensure cells are at the recommended confluency (typically 70-80%) at the time of transfection. Both too low and too high confluency can negatively impact efficiency.
Presence of Serum or Antibiotics Some transfection reagents are inhibited by serum and/or antibiotics in the culture medium. Check the manufacturer's protocol and consider transfecting in serum-free/antibiotic-free media.
Cell Line is Difficult to Transfect For cell lines that are notoriously difficult to transfect (e.g., primary cells, suspension cells), consider alternative delivery methods such as electroporation or lentiviral transduction for shRNA.
Issue 2: Inconsistent Knockdown Results
Potential Cause Recommended Solution
Variable Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as transfection efficiency and gene expression can change with extensive passaging.
Inconsistent Seeding Density Ensure uniform cell seeding across all wells and experiments to maintain consistency.
Improper siRNA/shRNA Handling Avoid repeated freeze-thaw cycles of siRNA/shRNA stocks. Aliquot reagents upon receipt.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of reagents.

Quantitative Data Summary

The following tables provide a summary of typical starting concentrations and expected outcomes for USB1 knockdown experiments. These values should be optimized for your specific experimental system.

Table 1: siRNA Optimization Parameters

Parameter Range for Optimization Typical Starting Point
siRNA Concentration5 - 50 nM10 nM
Transfection Reagent Volume (per µg siRNA)1 - 5 µL2 µL
Cell Seeding Density (24-well plate)0.5 x 10^5 - 2 x 10^5 cells/well1 x 10^5 cells/well
Incubation Time for Analysis (mRNA)24 - 72 hours48 hours
Incubation Time for Analysis (Protein)48 - 120 hours72 hours

Table 2: Expected Knockdown Efficiency

Method Target Control Expected Knockdown Efficiency
siRNA TransfectionUSB1 mRNANon-targeting siRNA>70% reduction
shRNA (Lentiviral)USB1 mRNAScrambled shRNA>80% reduction (stable cell line)
Positive Control siRNAGAPDH/ACTB mRNANon-targeting siRNA>90% reduction

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of USB1

This protocol outlines a general procedure for transient knockdown of USB1 in adherent mammalian cells using a lipid-based transfection reagent.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete culture medium

  • Opti-MEM® I Reduced Serum Medium

  • Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)

  • siRNA targeting USB1 (and a non-targeting control)

  • Nuclease-free tubes and pipette tips

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • siRNA Preparation: In a nuclease-free tube, dilute the USB1 siRNA stock solution in Opti-MEM® to the desired final concentration (e.g., 10 nM). Mix gently.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM® according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, harvest the cells to analyze USB1 mRNA or protein levels.

Protocol 2: Analysis of Knockdown Efficiency by qRT-PCR

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR® Green)

  • Primers for USB1 and a stable housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from transfected and control cells using a commercial kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the synthesized cDNA, qPCR master mix, and primers for USB1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of USB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.

Diagrams

knockdown_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (70-80% confluency) B Prepare siRNA & Transfection Reagent C Form siRNA-Lipid Complexes B->C D Add Complexes to Cells C->D E Incubate (24-72h) D->E F Harvest Cells E->F G Isolate RNA/Protein F->G H qRT-PCR / Western Blot G->H I Analyze Knockdown Efficiency H->I

Caption: A typical experimental workflow for siRNA-mediated gene knockdown.

usb1_function cluster_rna_processing RNA Maturation cluster_cellular_function Cellular Function USB1 USB1 (3'-5' Exonuclease) mature_U6 Mature U6 snRNA (stable) USB1->mature_U6 produces mature_miRNA Mature miRNA (stable) USB1->mature_miRNA produces pre_U6 pre-U6 snRNA (with 3' tail) pre_U6->USB1 trims 3' tail Spliceosome Spliceosome Assembly & Pre-mRNA Splicing mature_U6->Spliceosome incorporates into pre_miRNA pre-miRNA (with 3' tail) pre_miRNA->USB1 deadenylates Gene_Regulation Post-transcriptional Gene Regulation mature_miRNA->Gene_Regulation mediates

Caption: The functional role of USB1 in RNA processing and cellular function.

References

U91356 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for U91356, a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα). This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. While this compound is designed for high selectivity, off-target effects can still be a concern and require careful consideration in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known function of PI3Kα. Could this be an off-target effect?

A1: This is a strong indication of potential off-target activity. While this compound is highly selective for PI3Kα, cross-reactivity with other kinases or cellular proteins can occur, especially at higher concentrations. The two most characterized off-target effects for this compound are:

  • Inhibition of PI3Kβ: At concentrations above 1 µM, this compound can inhibit the p110β isoform of PI3K.

  • Paradoxical Activation of the MAPK/ERK Pathway: In some cell lines, prolonged exposure to this compound can lead to a compensatory activation of the RAS-RAF-MEK-ERK signaling cascade.

To determine if your observed phenotype is due to an off-target effect, a rescue experiment is a gold-standard method.[1][2] Overexpressing a drug-resistant mutant of the intended target should reverse the on-target effects.[1][2] If the phenotype persists, it is likely due to off-target activity.[1]

Q2: How can I minimize the off-target inhibition of PI3Kβ?

A2: The most effective way to minimize PI3Kβ inhibition is to use the lowest effective concentration of this compound that still engages the intended PI3Kα target.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Key Strategies:

  • Concentration Titration: Test a range of this compound concentrations to find the lowest dose that achieves the desired level of PI3Kα inhibition (measured by downstream markers like p-AKT) without significantly affecting PI3Kβ.

  • Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[3][4]

  • Selectivity Profiling: For in-depth characterization, a kinase selectivity panel can quantitatively assess the inhibitory activity of this compound against a broad range of kinases, including PI3Kβ.[5]

Q3: My Western blot shows an increase in phosphorylated ERK (p-ERK) after this compound treatment. How can I mitigate this paradoxical activation?

A3: The paradoxical activation of the MAPK/ERK pathway is a known compensatory mechanism in some cell types following PI3K pathway inhibition. To mitigate this, you can:

  • Co-treatment with a MEK inhibitor: Using a MEK inhibitor (e.g., trametinib) in combination with this compound can block the downstream signaling of the MAPK/ERK pathway.

  • Time-course experiment: Assess the phosphorylation of ERK at different time points after this compound treatment. The paradoxical activation is often a delayed response.

  • Use of a negative control analog: If available, use a structurally similar but inactive analog of your inhibitor.[4] This control should not produce the desired phenotype if the effect is on-target.[4]

Q4: I am observing high levels of cytotoxicity at my effective concentration. What are the possible causes and solutions?

A4: High cytotoxicity can stem from several factors, including off-target effects, compound instability, or issues with the experimental setup.[2]

Troubleshooting Table for this compound-Induced Cytotoxicity

Possible Cause Recommended Action Expected Outcome
Off-target kinase inhibition Perform a kinome-wide selectivity screen.[2] Test inhibitors with different chemical scaffolds but the same target.[2]Identification of unintended kinase targets. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[2]
Compound solubility issues Check the solubility of this compound in your cell culture media. Use a vehicle control to ensure the solvent is not causing toxicity.[2]Prevention of compound precipitation, which can lead to non-specific effects.[2]
Inhibitor instability Check the stability of this compound under your experimental conditions (e.g., in media at 37°C).A clearer understanding of the cellular response to your inhibitor.[2]
Activation of compensatory signaling pathways Use Western blotting to probe for the activation of known compensatory pathways.[2] Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2]More consistent and interpretable results.[2]

Data & Protocols

This compound Selectivity Profile

The following table summarizes the in vitro potency of this compound against PI3K isoforms.

Target IC50 (nM)
PI3Kα 5
PI3Kβ1250
PI3Kδ2500
PI3Kγ3000
Recommended Concentration Ranges for Cell-Based Assays
Objective Recommended Concentration Range Key Considerations
Selective PI3Kα Inhibition 10 - 100 nMMonitor p-AKT (S473) levels.
Combined PI3Kα/β Inhibition 1 - 2.5 µMMay induce off-target effects.
Cytotoxicity Control > 5 µMHigh potential for non-specific effects.
Experimental Protocols
Protocol 1: Western Blotting for p-AKT and p-ERK
  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration. Include a vehicle-only control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2] Incubate with primary antibodies (e.g., anti-p-AKT S473, anti-total-AKT, anti-p-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[2] Compare the treated samples to the vehicle control.[2]

Protocol 2: Kinase Selectivity Profiling

For comprehensive off-target analysis, we recommend using a commercial kinase screening service. These services typically offer panels of hundreds of kinases to provide a detailed selectivity profile of your compound.[5] The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration and quantity.

  • Kinase Panel Screening: The compound is screened against a large panel of kinases, often using a radiometric assay that measures the transfer of radiolabeled phosphate (B84403) from ATP to a substrate.[5][6]

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase at a given compound concentration. Hits are often followed up with IC50 determination to quantify the potency of the off-target interaction.[5]

Visual Guides

G cluster_0 This compound Action cluster_1 On-Target Effect cluster_2 Off-Target Effects This compound This compound PI3Ka PI3Kα This compound->PI3Ka Primary Target PI3Kb PI3Kβ This compound->PI3Kb High Conc. MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Paradoxical Activation AKT AKT PI3Ka->AKT Inhibits Proliferation Cell Proliferation / Survival AKT->Proliferation Other_Pheno Other Phenotypes PI3Kb->Other_Pheno MAPK_ERK->Other_Pheno G cluster_0 Workflow for Mitigating Off-Target Effects Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve (e.g., 1 nM to 10 µM) Start->Dose_Response Western_Blot Western Blot for p-AKT & p-ERK Dose_Response->Western_Blot Decision Is p-ERK Activated? Western_Blot->Decision MEK_Inhibitor Co-treat with MEK Inhibitor Decision->MEK_Inhibitor Yes Lowest_Conc Use Lowest Effective Concentration for p-AKT Inhibition Decision->Lowest_Conc No MEK_Inhibitor->Lowest_Conc End End: Optimized Experiment Lowest_Conc->End G cluster_0 Troubleshooting Logic Start Problem Is_Phenotype_Known Is phenotype consistent with PI3Kα inhibition? Start->Is_Phenotype_Known On_Target Likely On-Target Is_Phenotype_Known->On_Target Yes Off_Target Possible Off-Target Is_Phenotype_Known->Off_Target No Check_Conc Is this compound conc. > 1 µM? Off_Target->Check_Conc PI3Kb_Inhibition Consider PI3Kβ Inhibition Check_Conc->PI3Kb_Inhibition Yes Check_ERK Check p-ERK Levels Check_Conc->Check_ERK No MAPK_Activation Consider MAPK Activation Check_ERK->MAPK_Activation

References

Cell viability problems with U91356 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: U91356 Treatment

This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell viability issues when using the investigational compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth. By targeting key kinases in this pathway, this compound is designed to induce apoptosis in cancer cells that are dependent on this signaling route.

. Q2: I am observing lower-than-expected cell death in my cancer cell line after this compound treatment. What are the possible causes?

A2: Several factors could contribute to this observation:

  • Sub-optimal Drug Concentration: The concentration of this compound may be too low for your specific cell line.

  • Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.

  • Incorrect Drug Preparation: The compound may have been improperly dissolved or stored, leading to reduced activity.

  • High Seeding Density: An excessive number of cells at the start of the experiment can diminish the drug's relative effect.

  • Assay Interference: The readout of your viability assay may be compromised by the compound or experimental conditions.

Q3: My no-treatment and vehicle controls are showing significant cell death. What should I do?

A3: This issue typically points to problems with your experimental setup or reagents:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. It is crucial to keep the final solvent concentration consistent and low across all wells (typically ≤ 0.1%).

  • Cell Culture Health: The cells may have been unhealthy or stressed before the experiment began due to issues like over-confluency, contamination, or nutrient depletion.

  • Incubation Conditions: Sub-optimal incubator conditions, such as incorrect CO2 levels, temperature, or humidity, can negatively impact cell health.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration

If you are not observing the expected dose-dependent decrease in cell viability, a dose-response experiment is recommended.

Experimental Protocol: Dose-Response Curve using MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the results to the vehicle control and plot cell viability (%) against the log of this compound concentration to determine the IC50 value.

Hypothetical IC50 Values for this compound

Cell Line Type IC50 (µM) after 72h
MCF-7 Breast Cancer 5.2
A549 Lung Cancer 12.8
U87-MG Glioblastoma 2.5

| PC-3 | Prostate Cancer | 25.1 |

Guide 2: Investigating Unexpected Cell Viability Results

Use the following workflow to diagnose issues with your cell viability experiments.

G cluster_start Start: Unexpected Viability Result cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start High or Low Viability? check_solvent Check Solvent Control: Is viability <90%? start->check_solvent Low Viability (Control Death) check_positive Check Positive Control: Does it show expected death? start->check_positive High Viability (No Drug Effect) reduce_solvent Reduce solvent concentration or change solvent check_solvent->reduce_solvent Yes check_culture Review cell culture technique and cell health check_solvent->check_culture No optimize_conc Optimize this compound Concentration (Dose-Response) check_positive->optimize_conc No new_drug Prepare fresh drug stocks check_positive->new_drug Yes check_assay Use Alternative Viability Assay (e.g., CellTiter-Glo) optimize_conc->check_assay check_pathway Confirm Pathway Inhibition (Western Blot for p-Akt) check_assay->check_pathway resistance Consider cell line resistance as a factor check_pathway->resistance

Caption: Troubleshooting workflow for this compound cell viability assays.

Guide 3: Confirming Target Engagement

If cell viability is unaffected, confirm that this compound is inhibiting its intended target, the PI3K/Akt pathway. This can be done by measuring the phosphorylation level of Akt (a downstream marker) via Western Blot.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

  • Treatment & Lysis: Treat cells with this compound (at a concentration expected to be effective, e.g., 5x IC50) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping & Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Outcome

Treatment Phospho-Akt (p-Akt) Level Total Akt Level
Vehicle Control High Unchanged

| this compound (10 µM) | Significantly Reduced | Unchanged |

A significant reduction in the p-Akt/Total Akt ratio upon this compound treatment confirms that the drug is engaging its target within the cell.

G cluster_membrane Cell Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt (Inactive) Akt->pAkt Downstream Cell Survival & Proliferation pAkt->Downstream Promotes This compound This compound This compound->PI3K Inhibits

Technical Support Center: Refining U91356 Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the hypothetical small molecule, U91356.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying this compound?

For initial purification and isolation of this compound, a multi-step approach is recommended to ensure high purity. This typically involves an initial capture and concentration step, followed by one or more polishing steps. Chromatographic techniques are commonly employed for small molecule purification.[1][2] A common starting point is to use a combination of ion-exchange chromatography followed by reversed-phase chromatography.[2]

Q2: What are the critical parameters to consider for solvent selection when purifying this compound?

Solvent selection is crucial for the successful purification of this compound and can significantly impact solubility, stability, and chromatographic separation.[3] Key parameters to consider include:

  • Solubility: Ensure that this compound is soluble in the chosen solvent to prevent it from precipitating out of solution.[3]

  • Toxicity: The solvent used may be toxic to cultured cells in downstream applications.[3]

  • Compatibility: The solvent should be compatible with the chosen chromatography resin and system components.

  • Volatility: A volatile solvent can be more easily removed after purification.

Q3: How can I improve the stability of this compound during purification?

The stability of small molecules like this compound can be affected by factors such as pH and temperature.[4] To improve stability:

  • pH Control: The degradation of similar compounds has been shown to be pH-dependent, with greater stability often observed in acidic conditions.[4] It is recommended to perform purification within a stable pH range for this compound.

  • Temperature Control: Elevated temperatures can increase the degradation rate of small molecules.[4] Whenever possible, perform purification steps at reduced temperatures.

  • Minimize Processing Time: Long processing times can increase the chance of degradation.[1]

Troubleshooting Guides

Low Yield of this compound

Q: I am experiencing a significantly low yield of this compound after purification. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in small molecule purification and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Check for Proper Expression and Lysis (if applicable): If this compound is a recombinant product, ensure that the initial expression levels are adequate. Inefficient cell lysis can also result in a lower starting amount of the target molecule.[5]

  • Optimize Binding Conditions:

    • Incorrect Buffer Conditions: Ensure the pH and salt concentration of your binding buffer are optimal for the interaction between this compound and the chromatography resin.[6]

    • Sample Dilution: If the sample is too concentrated, it may not bind efficiently to the column. Consider diluting the sample with the binding buffer.[6]

  • Evaluate Wash Steps:

    • Wash Conditions are Too Stringent: The wash buffer might be too harsh, causing this compound to elute from the column prematurely.[5] Try reducing the concentration of the eluting agent in the wash buffer or adjusting the pH.[5]

  • Assess Elution Conditions:

    • Inefficient Elution: The elution buffer may not be strong enough to displace this compound from the resin. Consider increasing the concentration of the eluting agent or changing the pH to facilitate elution.[7]

  • Column Capacity and Integrity:

    • Column Overload: Ensure you are not loading more this compound onto the column than its binding capacity allows.

    • Column Clogging: A clogged column can lead to high back pressure and poor separation, resulting in low yield.[8] Always filter your samples and buffers before loading them onto the column.[6][8]

This compound Purity is Below Expectation

Q: My final purified this compound sample contains significant impurities. How can I improve its purity?

A: Achieving high purity is critical in drug development.[1] If your this compound sample is not meeting the required purity levels, consider the following troubleshooting steps:

  • Optimize Chromatographic Separation:

    • Gradient Elution: Instead of a step elution, try a gradient elution to better separate this compound from closely related impurities.

    • Different Resin Chemistry: The impurities may have similar properties to this compound under the current purification conditions. Try a different type of chromatography that separates molecules based on a different principle (e.g., if you are using ion-exchange, try reversed-phase or size-exclusion chromatography).[2]

  • Improve Wash Steps:

    • Insufficient Washing: The wash steps may not be stringent enough to remove all contaminants. Try increasing the volume of the wash buffer or adding a low concentration of the eluting agent to the wash buffer to remove weakly bound impurities.[5]

  • Add a Polishing Step:

    • Multi-Step Purification: A single purification step is often not sufficient to achieve high purity.[1] Consider adding an additional purification step (a polishing step) using a different chromatographic method.[2]

  • Check for Sample Degradation:

    • Degradation Products as Impurities: The impurities observed could be degradation products of this compound.[9][10] Ensure that you are using optimal conditions for stability (pH, temperature) throughout the purification process.[4]

Quantitative Data Summary

Table 1: Comparison of Purification Resins for this compound

Resin TypeBinding Capacity (mg/mL)Purity (%)Yield (%)
Ion-Exchange Resin A158570
Ion-Exchange Resin B208865
Reversed-Phase Resin C109555
Reversed-Phase Resin D129850

Table 2: Effect of pH on this compound Stability at 4°C over 24 hours

pHPurity (%)Degradation (%)
4.099.50.5
5.099.01.0
6.098.21.8
7.095.54.5
8.092.08.0

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for this compound
  • Column Equilibration: Equilibrate the ion-exchange column with 5 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the filtered sample containing this compound onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CV of binding buffer to remove unbound impurities.

  • Elution: Elute this compound from the column using a linear gradient of 0-1 M NaCl in the binding buffer over 20 CV.

  • Fraction Collection: Collect fractions of 1 mL and analyze them for the presence of this compound.

Protocol 2: Reversed-Phase HPLC for this compound Polishing
  • System Preparation: Equilibrate the C18 HPLC column with a mobile phase of 95% Solvent A (e.g., 0.1% TFA in water) and 5% Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Sample Injection: Inject the this compound sample (from the ion-exchange step) onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Solvent B over 30 minutes to elute this compound.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Solvent Evaporation: Remove the solvent from the collected fractions to obtain pure this compound.

Visualizations

U91356_Purification_Workflow cluster_0 Crude this compound Sample cluster_1 Step 1: Capture cluster_2 Step 2: Polishing cluster_3 Final Product Crude Crude Sample IEX Ion-Exchange Chromatography Crude->IEX Load Sample RPHPLC Reversed-Phase HPLC IEX->RPHPLC Eluted Fractions Pure Pure this compound RPHPLC->Pure Purified Fractions

Caption: A typical multi-step purification workflow for this compound.

Low_Yield_Troubleshooting Start Low this compound Yield CheckBinding Are binding conditions optimal? Start->CheckBinding OptimizeBinding Adjust pH and/or salt concentration in binding buffer. CheckBinding->OptimizeBinding No CheckWash Is this compound eluting during the wash step? CheckBinding->CheckWash Yes ReduceWashStringency Decrease eluting agent concentration in wash buffer. CheckWash->ReduceWashStringency Yes CheckElution Is elution inefficient? CheckWash->CheckElution No IncreaseElutionStrength Increase eluting agent concentration or change elution buffer pH. CheckElution->IncreaseElutionStrength Yes CheckColumn Is the column clogged or overloaded? CheckElution->CheckColumn No CleanColumn Clean or replace column. Filter sample and buffers. CheckColumn->CleanColumn Yes

Caption: A decision tree for troubleshooting low yield of this compound.

References

Technical Support Center: Optimizing Enzymatic Assays for U91356

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic assays of U91356.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for the this compound enzymatic assay?

The optimal pH for an enzyme assay is critical as even small deviations can significantly impact enzyme activity.[1] For this compound, the optimal pH should be determined empirically by testing a range of buffers. A common starting point is to test buffers in the physiological pH range (e.g., pH 6.0 - 8.0).

Q2: What is the recommended storage condition for the this compound enzyme?

Proper storage is crucial to maintain enzyme activity. Enzymes can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[2] It is recommended to store this compound at its recommended temperature, often -80°C, and to prepare single-use aliquots to avoid repeated freezing and thawing.[2][3]

Q3: My standard curve is not linear. What are the possible causes?

A non-linear standard curve can arise from several issues, including pipetting errors, partially thawed components, or the formation of air bubbles in the wells.[4][5] Preparing a master reaction mix and ensuring all reagents are fully thawed and mixed can help mitigate these problems.[4]

Q4: I am observing high background noise in my assay. What can I do to reduce it?

High background can be caused by several factors, including incomplete blocking, inadequate washing, or contamination of buffers.[3] Optimizing washing steps by increasing the number of wash cycles and ensuring complete aspiration of wash buffer can help reduce background noise.[3] Using fresh, high-purity reagents is also recommended.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Possible Causes and Solutions:

CauseSolution
Inactive Enzyme Verify the expiration date of the enzyme. Ensure it has been stored at the correct temperature and handled properly to avoid degradation. Test with a positive control if available.
Incorrect Assay Buffer Confirm the pH and ionic strength of the buffer are optimal for this compound activity. Prepare fresh buffer and verify the pH.[1]
Missing Cofactors Check if this compound requires any specific cofactors for its activity. Ensure they are present in the reaction mixture at the correct concentration.
Presence of Inhibitors Samples may contain endogenous inhibitors. Consider sample purification steps. Common assay components like EDTA (>0.5 mM) or sodium azide (B81097) (>0.2%) can also inhibit enzyme activity.[4]
Incorrect Temperature Ensure the assay is performed at the optimal temperature for this compound. Most enzyme assays are sensitive to temperature fluctuations.[1][2]
Issue 2: High Variability Between Replicates

Possible Causes and Solutions:

CauseSolution
Pipetting Inaccuracy Use calibrated pipettes and practice consistent pipetting techniques. Avoid pipetting very small volumes, which can have higher error margins.[4]
Incomplete Mixing Ensure all components of the reaction mixture are thoroughly mixed before starting the assay. Vortex reagents gently before use.
Edge Effects in Microplates Evaporation from wells at the edge of a microplate can lead to inconsistent results.[2] To mitigate this, avoid using the outer wells or fill them with a blank solution.
Temperature Gradients Ensure the entire assay plate is at a uniform temperature. Incubate plates in a temperature-controlled environment.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity
  • Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).

  • Set up the reaction: For each pH value, prepare a reaction mixture containing the this compound enzyme, its substrate, and any necessary cofactors in the respective buffer.

  • Initiate the reaction: Start the reaction by adding the substrate.

  • Measure activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Analyze the data: Plot the initial reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.

Protocol 2: Kinetic Analysis of a this compound Inhibitor
  • Prepare reagents: Prepare stock solutions of the this compound enzyme, its substrate, and the inhibitor.

  • Set up the assay: In a microplate, set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, include a range of inhibitor concentrations.

  • Initiate and monitor the reaction: Start the reactions and measure the initial velocities.

  • Data analysis: Plot the initial velocities against the substrate concentrations for each inhibitor concentration. Use non-linear regression to fit the data to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the inhibition constant (Ki).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Prepare Assay Plate reagents->plate add_enzyme Add Enzyme plate->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate read_plate Read Plate (Spectrophotometer/Fluorometer) incubate->read_plate raw_data Collect Raw Data read_plate->raw_data calculate Calculate Initial Velocities raw_data->calculate plot Plot Data and Determine Kinetic Parameters calculate->plot troubleshooting_logic start Unexpected Assay Results check_reagents Check Reagents (Enzyme, Substrate, Buffer) start->check_reagents check_protocol Review Protocol Execution start->check_protocol check_instrument Verify Instrument Settings start->check_instrument check_reagents->check_protocol No Issue reagent_issue Re-prepare/Validate Reagents check_reagents->reagent_issue Issue Found check_protocol->check_instrument No Issue protocol_issue Refine Technique/ Repeat Experiment check_protocol->protocol_issue Issue Found instrument_issue Calibrate/Adjust Instrument check_instrument->instrument_issue Issue Found success Obtain Reliable Data reagent_issue->success protocol_issue->success instrument_issue->success

References

Validation & Comparative

A Comparative Guide to MEK Inhibitors in the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers. Small molecule inhibitors targeting the kinases within this cascade have become a cornerstone of targeted cancer therapy. This guide provides an objective comparison of the performance of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, with other notable MEK inhibitors. The comparative analysis is supported by experimental data to aid researchers and drug development professionals in their evaluation of these targeted agents.

The MAPK/ERK Signaling Pathway and MEK Inhibition

The MAPK/ERK pathway transmits extracellular signals from receptor tyrosine kinases to the nucleus, culminating in the regulation of gene expression that governs cell fate. Within this cascade, MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. The activation of ERK is a critical node for downstream signaling. Trametinib and other compounds discussed herein are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK, locking the enzyme in an inactive conformation and preventing ERK phosphorylation.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Trametinib & Other MEK Inhibitors Inhibitor->MEK

Diagram 1. Simplified MAPK/ERK signaling pathway highlighting the point of MEK inhibition.

Comparative Efficacy of MEK Inhibitors

The potency of MEK inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both cell-free biochemical assays and cell-based proliferation assays. The following tables summarize publicly available data for Trametinib and other well-characterized MEK inhibitors.

Biochemical Potency Against MEK1 and MEK2
InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)Reference
Trametinib 0.7 - 0.920.9 - 1.8[1][2][3]
Selumetinib 1414[4]
Cobimetinib 4.2199[1][5]
Binimetinib 1212[2][4]
Mirdametinib 0.33 (in cells)N/A[4]

Note: IC50 values can vary based on assay conditions. Data are presented for comparative purposes.

Cellular Potency in BRAF V600E Mutant Melanoma Cell Lines
InhibitorA375 Cell Line IC50 (nM)HT-29 Cell Line IC50 (nM)Reference
Trametinib 0.85 - 2.060.48[1][3]
Selumetinib ~20-50~20-100[6]
Cobimetinib ~5-20~10-50
Binimetinib ~100-200~100-300

Note: IC50 values are approximate and can vary between studies and experimental conditions.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of MEK inhibitors.

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This method directly assesses the mechanism of action of MEK inhibitors by measuring the phosphorylation status of ERK, its direct substrate.

WB_Workflow Start 1. Cell Culture & Seeding Treatment 2. Inhibitor Treatment Start->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS 4. SDS-PAGE & PVDF Transfer Lysis->SDS Probe 5. Antibody Incubation (p-ERK, Total ERK) SDS->Probe Detect 6. Detection & Analysis Probe->Detect

Diagram 2. Experimental workflow for Western blot analysis of p-ERK inhibition.

Methodology:

  • Cell Culture and Treatment : Seed cancer cell lines (e.g., A375 melanoma) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of the MEK inhibitor (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation : Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a loading control like β-actin.

Expected Outcome : A dose-dependent decrease in the p-ERK signal relative to the total ERK or loading control signal indicates effective MEK inhibition.

Protocol 2: Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's IC50 value.

Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of the MEK inhibitor. Include a vehicle-only control.

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Reagent Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent into a colored formazan (B1609692) product.

  • Solubilization (for MTT) : If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Conclusion

Trametinib demonstrates high potency against MEK1 and MEK2 in both biochemical and cellular assays, often with lower IC50 values compared to other MEK inhibitors like Selumetinib and Binimetinib.[2][4] While direct head-to-head clinical comparisons are limited, preclinical data suggests that Trametinib is among the most potent MEK inhibitors.[5] However, the therapeutic window, off-target effects, and resistance mechanisms are also critical factors for consideration in drug development. The combination of MEK inhibitors with BRAF inhibitors has shown significant clinical benefit in BRAF-mutant melanoma, and ongoing research continues to explore their utility in other malignancies.[7] The experimental protocols provided here offer a standardized framework for the preclinical evaluation and comparison of novel MEK inhibitors.

References

Cross-Validation of Small Molecule Inhibitor Effects with RNAi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In drug discovery and molecular biology, validating that the biological effect of a small molecule inhibitor is due to its intended target is a critical step. One of the most common and powerful methods for this is cross-validation using RNA interference (RNAi).[1][2] This guide provides a comprehensive comparison of these two techniques, including hypothetical data, detailed experimental protocols, and visualizations of their mechanisms of action to assist researchers in designing and interpreting these essential experiments.

Comparison of Small Molecule Inhibitors and RNAi

Small molecule inhibitors and RNAi are fundamentally different technologies that can be used to probe the function of a specific protein.[1] While a small molecule typically inhibits the function of a protein, RNAi prevents the synthesis of the protein by targeting its corresponding messenger RNA (mRNA) for degradation.[2] Understanding their distinct characteristics is key to interpreting cross-validation studies.

Table 1: Key Characteristics of Small Molecule Inhibitors vs. RNAi

FeatureSmall Molecule InhibitorsRNA Interference (RNAi)
Mechanism of Action Bind to and inhibit the activity of the target protein.Sequence-specific degradation of target mRNA, preventing protein synthesis.[1]
Level of Intervention Post-translational (Protein)Post-transcriptional (mRNA)
Speed of Onset Rapid (minutes to hours), limited by cell permeability.Slower (24-72 hours), requires turnover of existing protein.[1]
Duration of Effect Dependent on compound half-life and metabolism.Transient (typically 3-7 days with siRNA).
Common Off-Target Effects Inhibition of structurally related proteins (e.g., other kinases).[1]"Seed region" mediated silencing of unintended mRNAs with partial sequence homology.[3][4]
Primary Validation Biochemical assays (IC50), cellular target engagement assays.[5]qPCR for mRNA knockdown, Western blot for protein reduction.[6]
"Rescue" Experiment Express a drug-resistant mutant of the target protein.[2]Express a form of the target gene with silent mutations in the siRNA-binding site.[7]

Hypothetical Cross-Validation Data

Successful cross-validation occurs when the phenotype observed with the small molecule inhibitor is recapitulated by silencing the target gene with at least two independent siRNA sequences.[2] This triangulation of evidence strongly suggests the observed phenotype is an on-target effect.

Table 2: Example Data from a Cross-Validation Experiment

TreatmentTarget mRNA Level (%) (vs. Control)Target Protein Level (%) (vs. Control)Cell Viability (%) (Phenotypic Readout)
Vehicle Control (DMSO) 100 ± 8100 ± 10100 ± 5
Small Molecule Inhibitor (10 µM) 95 ± 715 ± 545 ± 6
Non-Targeting siRNA Control 98 ± 995 ± 1298 ± 4
siRNA targeting Gene X #1 20 ± 522 ± 648 ± 5
siRNA targeting Gene X #2 25 ± 628 ± 852 ± 7

In this example, the small molecule does not affect mRNA levels but significantly reduces protein activity (inferred from the phenotype) and/or abundance (if it causes degradation). Both siRNAs significantly reduce target mRNA and protein levels, leading to a comparable decrease in cell viability. This concordance validates the target.

Experimental Protocols

Detailed and rigorous protocols are essential for generating reliable cross-validation data.

Protocol 1: Small Molecule Inhibitor Treatment and Analysis
  • Cell Plating: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture media.

  • Treatment: Treat cells with the diluted compound for a predetermined duration (e.g., 72 hours for a cell viability assay or 2-24 hours for analyzing signaling pathway modulation).[8] Include a vehicle-only (e.g., DMSO) control group.[5]

  • Phenotypic Analysis: Measure the desired biological endpoint. For example, assess cell viability using a CellTiter-Glo® or similar assay.

  • Target Engagement/Downstream Analysis (Western Blot):

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the target protein (and its phosphorylated form, if applicable) and a loading control (e.g., GAPDH).

    • Detect with HRP-conjugated secondary antibodies and quantify band intensity.[8]

Protocol 2: siRNA Transfection and Analysis
  • Cell Plating: Plate cells in multi-well plates. For optimal results, aim for a cell density of around 70% confluency at the time of transfection.[9]

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA (e.g., two independent siRNAs for the target and one non-targeting control) in serum-free media.[10]

    • In a separate tube, dilute a suitable lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free media.

    • Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and turnover of the existing target protein.[11]

  • Validation of Knockdown (qPCR):

    • Isolate total RNA from the cells using a column-based kit or TRIzol™.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, RPL32) for normalization.[6][12]

    • Calculate the relative mRNA expression using the ΔΔCt method.

  • Protein and Phenotypic Analysis: Perform Western blot and the relevant phenotypic assay as described in Protocol 1 (steps 4 and 5).

Visualizing Mechanisms and On-Target vs. Off-Target Effects

Understanding the distinct ways small molecules and RNAi interact with cellular machinery is crucial for troubleshooting and data interpretation.

G cluster_sm Small Molecule Inhibition cluster_rnai RNA Interference (RNAi) sm Small Molecule Inhibitor target_protein Target Protein (e.g., Kinase A) sm->target_protein Binds & Inhibits off_target_protein Off-Target Protein (e.g., Kinase B) sm->off_target_protein Binds & Inhibits (Structural Similarity) phenotype_on On-Target Phenotype target_protein->phenotype_on Leads to phenotype_off Off-Target Phenotype off_target_protein->phenotype_off Leads to sirna siRNA target_mrna Target mRNA sirna->target_mrna Perfect Match off_target_mrna Off-Target mRNA sirna->off_target_mrna Partial Match ('Seed' Region) degradation_on mRNA Degradation target_mrna->degradation_on Leads to degradation_off mRNA Degradation off_target_mrna->degradation_off Leads to

Caption: On-target vs. off-target mechanisms for small molecules and RNAi.

G cluster_pathway Generic Signaling Pathway cluster_intervention Points of Intervention Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB_Protein Kinase B Protein KinaseA->KinaseB_Protein KinaseB_mRNA Kinase B mRNA KinaseB_mRNA->KinaseB_Protein Translation TF Transcription Factor KinaseB_Protein->TF Response Cellular Response (e.g., Proliferation) TF->Response RNAi RNAi (siRNA) RNAi->KinaseB_mRNA Targets for Degradation SM Small Molecule Inhibitor SM->KinaseB_Protein Inhibits Activity

References

Comparative analysis of U91356 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "U91356" did not yield any specific information in the public domain or scientific literature. It is possible that this is an internal, unpublished, or incorrect identifier. However, research into compounds developed by the Upjohn company revealed a significant class of synthetic opioids known as the "U-series," which includes the well-documented compounds U-47700 and U-50488. This guide provides a comparative analysis of these two compounds and their analogs, which are likely relevant to the original query.

Comparative Analysis of U-47700 and U-50488

U-47700 and U-50488 are structurally related synthetic opioids developed by the Upjohn company in the 1970s.[1][2][3] Despite their structural similarities, they exhibit distinct pharmacological profiles, primarily differing in their selectivity for opioid receptor subtypes. U-47700 is a potent μ-opioid receptor (MOR) agonist, while U-50488 is a highly selective κ-opioid receptor (KOR) agonist.[1][2][4]

Data Presentation

The following tables summarize the quantitative data for U-47700, U-50488, and some of their analogs based on available research.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Compoundμ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Receptor Selectivity
U-47700 112871220MOR selective
N-desmethyl-U-47700206--Reduced MOR affinity
N,N-didesmethyl-U-477004080--Greatly reduced MOR affinity
U-50488 -Highly Selective-KOR selective
Fluorinated U-50488 Analogs-Reduced KOR affinity-Reduced KOR affinity

Note: A lower Ki value indicates a higher binding affinity. Data for some analogs are qualitative due to the nature of the available literature.

Table 2: In Vivo Analgesic Potency

CompoundAnalgesic Potency (vs. Morphine)Primary Receptor Target
U-47700 ~7.5 - 10 times more potentMOR
U-50488 Potent analgesic effectsKOR
Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for key experiments typically cited in the study of opioid compounds.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of a compound for specific receptor subtypes (e.g., MOR, KOR, DOR).

  • Methodology:

    • Membrane Preparation: Brain tissue from rodents (e.g., rats) is homogenized and centrifuged to isolate cell membranes containing the opioid receptors.

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g., U-47700).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[2]

2. In Vivo Analgesia Assays (e.g., Hot Plate Test, Writhing Test)

  • Objective: To assess the analgesic (pain-relieving) effects of a compound in animal models.

  • Methodology (Hot Plate Test):

    • Animal Model: Mice or rats are used.

    • Baseline Measurement: The baseline latency to a pain response (e.g., licking a paw, jumping) is measured by placing the animal on a heated surface (e.g., 55°C).

    • Compound Administration: The test compound is administered to the animals (e.g., via subcutaneous injection).

    • Post-treatment Measurement: At various time points after administration, the latency to the pain response is measured again.

    • Data Analysis: An increase in the latency to the pain response compared to the baseline indicates an analgesic effect. The dose that produces a 50% maximal effect (ED₅₀) can be calculated.[2][5]

  • Methodology (Writhing Test):

    • Animal Model: Mice are typically used.

    • Induction of Writhing: An irritant (e.g., acetic acid) is injected intraperitoneally to induce a characteristic stretching response (writhing).

    • Compound Administration: The test compound is administered prior to the irritant.

    • Observation: The number of writhes is counted over a specific period.

    • Data Analysis: A reduction in the number of writhes in the treated group compared to a control group indicates analgesia.[5]

Mandatory Visualizations

Signaling Pathways

Opioid Receptor Signaling Simplified Opioid Receptor Signaling Pathways cluster_U47700 U-47700 (MOR Agonist) cluster_U50488 U-50488 (KOR Agonist) U-47700 U-47700 MOR μ-Opioid Receptor U-47700->MOR G_protein_MOR Gi/o Protein MOR->G_protein_MOR AC_MOR Adenylyl Cyclase (Inhibition) G_protein_MOR->AC_MOR cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR Analgesia_MOR Analgesia, Euphoria, Respiratory Depression cAMP_MOR->Analgesia_MOR U-50488 U-50488 KOR κ-Opioid Receptor U-50488->KOR G_protein_KOR Gi/o Protein KOR->G_protein_KOR AC_KOR Adenylyl Cyclase (Inhibition) G_protein_KOR->AC_KOR cAMP_KOR ↓ cAMP AC_KOR->cAMP_KOR Analgesia_KOR Analgesia, Dysphoria, Diuresis cAMP_KOR->Analgesia_KOR

Caption: Simplified signaling pathways for U-47700 and U-50488.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Opioid Compound Analysis start Start: Synthesize or Acquire Compound binding_assay In Vitro: Radioligand Binding Assay start->binding_assay functional_assay In Vitro: Functional Assay (e.g., GTPγS) start->functional_assay in_vivo_analgesia In Vivo: Analgesia Testing (e.g., Hot Plate) binding_assay->in_vivo_analgesia functional_assay->in_vivo_analgesia side_effect_assay In Vivo: Side Effect Profiling in_vivo_analgesia->side_effect_assay data_analysis Data Analysis and Comparison side_effect_assay->data_analysis end End: Comparative Report data_analysis->end

Caption: A general workflow for the preclinical analysis of novel opioid compounds.

References

Identity of Investigational Compound "U91356" Unverifiable

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the investigational compound designated "U91356," it has been determined that this identifier does not correspond to any publicly available information on a specific therapeutic agent, drug, or research chemical. Without a verifiable identity for "this compound," it is not possible to proceed with the creation of a comparative guide as requested.

The core requirements of the requested guide—including data presentation on performance against standard-of-care treatments, detailed experimental protocols, and visualizations of signaling pathways—are entirely contingent on the specific characteristics of the compound . This includes its mechanism of action, its intended therapeutic area, and the existing body of preclinical and clinical research.

To generate the requested "Comparison Guides," more specific information regarding the identity of the compound is required. Please provide a recognized chemical name, generic name, or a specific clinical trial identifier that is publicly accessible. Upon receipt of this information, a thorough analysis and generation of the requested comparative guide can be initiated.

Gene X Knockout Phenotype Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Identification of Gene "U91356"

Initial searches for the identifier "this compound" in standard genetic and molecular biology databases (including NCBI Gene, GenBank, and the HUGO Gene Nomenclature Committee) did not yield a recognized gene entry. This suggests that "this compound" may be an outdated designation, a clone identifier, or a non-standard name. Without a definitive identification of the gene, a specific guide on its knockout phenotype validation cannot be generated.

To fulfill the user's request for a "Publish Comparison Guide" with a specified structure and content, the following response provides a template using a well-characterized, hypothetical gene, referred to as "Gene X" . This guide illustrates the expected data presentation, experimental protocols, and visualizations that can be adapted once the correct gene of interest is identified.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of methodologies and expected outcomes for the validation of a Gene X knockout (KO) model. The presented data is a synthesis from typical phenotype validation experiments.

Confirmation of Gene X Knockout

Validation of successful gene knockout at the molecular level is the foundational step. Below is a comparison of common methods used to confirm the absence of Gene X expression in the KO model compared to Wild-Type (WT) controls.

Table 1: Molecular Validation of Gene X Knockout

Assay Target Molecule WT Control (Gene X +/+) KO Model (Gene X -/-) Alternative Method: siRNA knockdown
RT-qPCR mRNARelative Expression: 1.0Relative Expression: < 0.05Relative Expression: 0.2 - 0.4
Western Blot ProteinDetectable band at expected MWNo detectable bandReduced band intensity
Immunohistochemistry (IHC) Protein (in tissue)Positive staining in target cellsAbsence of stainingReduced staining intensity
Genomic PCR DNAAmplicon of expected sizeShift in amplicon size or no ampliconN/A

Phenotypic Analysis of Gene X Knockout

Following molecular confirmation, phenotypic assessment is performed to understand the functional consequences of Gene X ablation.

Table 2: Comparative Phenotypic Data

Phenotypic Parameter Assay WT Control (Gene X +/+) KO Model (Gene X -/-) Pharmacological Inhibition of Gene X Pathway
Cell Proliferation MTT Assay (OD at 570 nm)1.5 ± 0.20.8 ± 0.150.9 ± 0.2
Apoptosis Rate TUNEL Assay (% positive cells)2% ± 0.5%15% ± 2.1%12% ± 1.8%
Cell Migration Wound Healing Assay (% wound closure at 24h)95% ± 4%30% ± 5%45% ± 6%
In Vivo Tumor Growth Xenograft Model (Tumor volume in mm³ at Day 21)850 ± 150200 ± 75300 ± 90

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison.

RT-qPCR for Gene X Expression
  • RNA Extraction: Isolate total RNA from WT and KO cell lines or tissues using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green master mix with primers specific for Gene X and a housekeeping gene (e.g., GAPDH).

    • Gene X Forward Primer: 5'-ATGCGCTG...-3'

    • Gene X Reverse Primer: 5'-TCAGGTCA...-3'

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Western Blot Analysis
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour, followed by overnight incubation at 4°C with a primary antibody against Gene X (1:1000 dilution). Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL detection reagent.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest 5 x 10⁶ KO or control cells and resuspend in 100 µL of Matrigel.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Monitoring: Measure tumor volume every 3 days using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the study endpoint (e.g., 21 days).

Signaling Pathways and Workflows

Visual representations of the underlying biological processes and experimental designs.

GeneX_Signaling_Pathway cluster_upstream Upstream Signaling Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Proliferation Proliferation Survival Survival Metastasis Metastasis GeneX GeneX GeneX->Proliferation GeneX->Metastasis AKT AKT PI3K->AKT AKT->GeneX mTOR mTOR AKT->mTOR mTOR->Survival

Caption: Proposed signaling pathway for Gene X.

Knockout_Validation_Workflow cluster_generation Model Generation cluster_validation Molecular Validation cluster_phenotyping Phenotypic Analysis CRISPR_Design Design gRNA for Gene X Transfection Transfect cells with CRISPR/Cas9 CRISPR_Design->Transfection Selection Select single-cell clones Transfection->Selection Genomic_PCR Genomic PCR for Indels Selection->Genomic_PCR RT_qPCR RT-qPCR for mRNA levels Genomic_PCR->RT_qPCR Western_Blot Western Blot for protein RT_qPCR->Western_Blot In_Vitro_Assays In Vitro Assays (Proliferation, Apoptosis) Western_Blot->In_Vitro_Assays In_Vivo_Models In Vivo Xenograft Model In_Vitro_Assays->In_Vivo_Models WT_Control WT_Control WT_Control->Genomic_PCR WT_Control->RT_qPCR WT_Control->Western_Blot WT_Control->In_Vitro_Assays WT_Control->In_Vivo_Models

Caption: Experimental workflow for Gene X KO validation.

Safety Operating Guide

Proper Disposal and Safe Handling of U91356 (Pentapotassium bis(peroxymonosulphate) bis(sulphate))

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides comprehensive guidance on the proper disposal, safe handling, and experimental considerations for U91356, identified as Pentapotassium bis(peroxymonosulphate) bis(sulphate), commonly known as Oxone®. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Product Identification and Hazard Summary

This compound is a product number for Pentapotassium bis(peroxymonosulphate) bis(sulphate), a potent oxidizing agent. It is a corrosive solid that is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] It is also corrosive to the respiratory tract.[1]

Table 1: Chemical Identification

IdentifierValue
Product Name OXONE®, monopersulfate compound
Chemical Name Pentapotassium bis(peroxymonosulphate) bis(sulphate)
CAS Number 70693-62-8
EC Number 274-778-7
Molecular Formula H3K5O18S4
Molecular Weight 614.76 g/mol

Table 2: Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed.[1][2][3][4]
H314Causes severe skin burns and eye damage.[1][2][3][4]
H402Harmful to aquatic life.[1]
H411Toxic to aquatic life with long lasting effects.[1][2]
H412Harmful to aquatic life with long lasting effects.[4][5]

Proper Disposal Procedures

Proper disposal of this compound is crucial to prevent harm to personnel and the environment. All waste material must be disposed of in accordance with national and local regulations.[1]

Step-by-Step Disposal Protocol:

  • Container Management:

    • Leave chemicals in their original containers.[1]

    • Do not mix with other waste.[1]

    • Handle uncleaned containers as you would the product itself.[1]

  • Waste Collection:

    • For spills, take up the material dry and avoid generating dust.[1]

    • Place the waste in a suitable, tightly closed, and properly labeled container for disposal.

  • Disposal Route:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • Do not allow the product to enter drains, as it is harmful to aquatic life.[1][4][6]

Safe Handling and Storage

Adherence to safe handling and storage practices is essential to minimize exposure risks.

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

PrecautionSpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles. A full face shield is recommended.[7]
Skin Protection Wear protective gloves and clothing.[1][2][3][4]
Respiratory Protection Use a respirator if dust is generated.[6][7]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse.[1][3]
Handling Avoid contact with skin and eyes. Avoid dust formation. Use in a well-ventilated area.[1][6][7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Store locked up.[1][3]

  • Avoid storage with reducing agents.[7]

Experimental Protocols and Data

This compound is a versatile oxidizing agent used in various laboratory applications, including disinfection and organic synthesis.[8][9]

Experimental Protocol: Bactericidal Efficacy of Potassium Peroxymonosulfate (B1194676)

This protocol is based on a study evaluating the bactericidal efficacy of potassium peroxymonosulfate (PPMS) against various bacteria.[10]

  • Bacterial Strains: Salmonella Infantis (SI), rifampicin-resistant Salmonella Infantis (rif-SI), and Escherichia coli (E. coli).

  • Preparation of Disinfectant Solutions: Prepare various concentrations of PPMS (e.g., 1%, 0.5%, 0.25%, 0.125%).[10]

  • Inoculation: Inoculate surface carriers (e.g., stainless steel, rubber, plastic) with a known concentration of the bacterial strains.

  • Exposure: Apply the PPMS solutions to the inoculated surfaces for specific contact times (e.g., 30 seconds, 1 minute).[10]

  • Neutralization and Enumeration: After the contact time, neutralize the disinfectant and enumerate the surviving bacteria to determine the log reduction.

Table 4: Bactericidal Efficacy of Potassium Peroxymonosulfate (PPMS) against Salmonella Infantis on Various Surfaces [10]

PPMS ConcentrationStainless SteelRubberPlastic
1% (1X) Inactivated within 30 secInactivated within 1 minInactivated within 30 sec
0.5% (0.5X) Inactivated within 30 secInactivated within 1 minInactivated within 30 sec
0.25% (0.25X) Inactivated within 30 secInactivated within 1 minInactivated within 30 sec
0.125% (0.125X) Inactivated within 30 secInactivated within 1 minInactivated within 30 sec

Mechanism of Action: Oxidative Stress Pathway

The disinfectant properties of Pentapotassium bis(peroxymonosulphate) bis(sulphate) stem from its ability to induce oxidative stress. As a source of reactive oxygen species (ROS), it reacts with and damages critical cellular components.[8][9]

G cluster_0 Cellular Environment cluster_1 Target Biomolecules cluster_2 Cellular Damage This compound This compound (Potassium Peroxymonosulfate) ROS Reactive Oxygen Species (ROS) This compound->ROS generates Proteins Proteins ROS->Proteins oxidizes Lipids Lipids ROS->Lipids oxidizes NucleicAcids Nucleic Acids (DNA/RNA) ROS->NucleicAcids oxidizes OxidativeDamage Oxidative Damage Proteins->OxidativeDamage Lipids->OxidativeDamage NucleicAcids->OxidativeDamage CellDeath Cell Death / Inactivation OxidativeDamage->CellDeath

Caption: Oxidative stress mechanism of this compound leading to cellular inactivation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
U91356
Reactant of Route 2
Reactant of Route 2
U91356

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.